molecular formula C15H18ClNO9 B587637 (S)-Carisbamate beta-D-O-glucuronide CAS No. 940279-82-3

(S)-Carisbamate beta-D-O-glucuronide

Cat. No.: B587637
CAS No.: 940279-82-3
M. Wt: 391.757
InChI Key: RKWAMNXFHLRQGF-CBIHJVFNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Carisbamate beta-D-O-glucuronide, also known as (S)-Carisbamate beta-D-O-glucuronide, is a useful research compound. Its molecular formula is C15H18ClNO9 and its molecular weight is 391.757. The purity is usually 95%.
BenchChem offers high-quality (S)-Carisbamate beta-D-O-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Carisbamate beta-D-O-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(1S)-2-carbamoyloxy-1-(2-chlorophenyl)ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO9/c16-7-4-2-1-3-6(7)8(5-24-15(17)23)25-14-11(20)9(18)10(19)12(26-14)13(21)22/h1-4,8-12,14,18-20H,5H2,(H2,17,23)(H,21,22)/t8-,9+,10+,11-,12+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWAMNXFHLRQGF-CBIHJVFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(COC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](COC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747302
Record name (1S)-2-(Carbamoyloxy)-1-(2-chlorophenyl)ethyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940279-82-3
Record name R-289876
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940279823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-2-(Carbamoyloxy)-1-(2-chlorophenyl)ethyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-289876
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1SO7FM0UT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chemical structure and molecular weight of (S)-Carisbamate beta-D-O-glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-Carisbamate beta-D-O-glucuronide: Structure, Properties, and Analysis

Introduction

Carisbamate is a novel neurotherapeutic agent investigated for its broad-spectrum anticonvulsant activity in treating epilepsy, including refractory focal-onset seizures and Lennox-Gastaut syndrome.[1][2][3] As with any xenobiotic, understanding its metabolic fate is critical for a comprehensive evaluation of its pharmacokinetic profile, efficacy, and safety. Carisbamate is extensively metabolized in the liver, with glucuronidation representing a primary pathway of elimination.[4][5] This guide provides a detailed technical overview of (S)-Carisbamate beta-D-O-glucuronide, the major metabolite formed from the parent drug. We will delve into its chemical structure, physicochemical properties, metabolic formation, and the state-of-the-art analytical methodologies required for its precise characterization and quantification in biological matrices. This document is intended for researchers, medicinal chemists, and drug metabolism scientists engaged in the study of Carisbamate or related compounds.

Chemical Identity and Physicochemical Properties

(S)-Carisbamate beta-D-O-glucuronide is the product of Phase II metabolism where a glucuronic acid moiety is attached to the (S)-enantiomer of Carisbamate via an O-ether linkage. This conjugation significantly increases the hydrophilicity of the parent compound, facilitating its renal excretion.

Key Identifiers and Properties

The fundamental chemical and physical properties of (S)-Carisbamate beta-D-O-glucuronide are summarized in the table below.

PropertyValueSource(s)
IUPAC Name (2S,3S,4S,5R,6R)-6-[((1S)-2-(carbamoyloxy)-1-(2-chlorophenyl)ethoxy)]-3,4,5-trihydroxyoxane-2-carboxylic acid[6][7]
Synonyms (2S,3S,4S,5R,6R)-6-((S)-2-(carbamoyloxy)-1-(2-chlorophenyl)ethoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid[8]
CAS Number 940279-82-3[6][7][8]
Molecular Formula C₁₅H₁₈ClNO₉[6][7][8]
Molecular Weight 391.76 g/mol [6][7][8]
Exact Mass 391.0670088 Da[6]
Computed XLogP3-AA -0.3[6]
Hydrogen Bond Donors 5[6]
Hydrogen Bond Acceptors 10[6]
Rotatable Bond Count 6[6]
Physical Form White to Off-White Solid[8]
Chemical Structure

The two-dimensional structure of (S)-Carisbamate beta-D-O-glucuronide highlights the conjugation of the glucuronic acid to the hydroxyl group of the (S)-Carisbamate side chain.

metabolic_pathway cluster_reactants Substrates cluster_enzyme Enzyme cluster_products Products S_Carisbamate (S)-Carisbamate UGT UDP-Glucuronosyltransferase (UGT) in Liver Microsomes S_Carisbamate->UGT UDPGA UDP-Glucuronic Acid UDPGA->UGT Metabolite (S)-Carisbamate beta-D-O-glucuronide UGT->Metabolite UDP UDP UGT->UDP

Caption: Metabolic pathway for the formation of (S)-Carisbamate glucuronide.

Analytical Methodologies for Characterization and Quantification

The accurate quantification of drug metabolites is essential for pharmacokinetic and toxicological studies. Due to the high polarity of glucuronide conjugates, their analysis presents unique challenges.

Rationale for Direct Quantification by LC-MS/MS

Historically, the quantification of glucuronides often involved an indirect approach: enzymatic hydrolysis using β-glucuronidase to cleave the conjugate back to the parent drug, followed by analysis of the liberated aglycone. [9][10]However, this method has several drawbacks, including the potential for incomplete hydrolysis, instability of the aglycone, and the high cost and time associated with the enzymatic step. [11] Modern bioanalytical science overwhelmingly favors the direct measurement of the intact glucuronide metabolite using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). [9][10]This approach offers superior selectivity, sensitivity, and accuracy, eliminating the uncertainties of the hydrolysis step. [10][11]High-resolution mass spectrometry techniques like LC-Quadrupole Time-of-Flight (LC-qTOF-MS) have also been successfully applied for the analysis of Carisbamate, providing the added benefit of metabolite identification. [12]

Exemplary Analytical Protocol: UPLC-MS/MS Quantification in Human Plasma

This protocol provides a representative workflow for the quantification of (S)-Carisbamate beta-D-O-glucuronide. It is a self-validating system where the use of a stable isotope-labeled internal standard and specific precursor-to-product ion transitions ensures high confidence in the results.

Step 1: Sample Preparation (Protein Precipitation)

  • Causality: The goal is to remove high-abundance proteins from the plasma matrix, which can interfere with chromatography and ionize poorly, causing ion suppression in the mass spectrometer. Acetonitrile is an effective and simple agent for this purpose.

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., ¹³C, ¹⁵N-labeled (S)-Carisbamate beta-D-O-glucuronide).

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

Step 2: UPLC Chromatographic Conditions

  • Causality: Reversed-phase chromatography is used to separate the polar glucuronide metabolite from other endogenous plasma components. A gradient elution is necessary to ensure sharp peak shapes and efficient elution. Formic acid is added to the mobile phase to promote protonation of the analyte, which enhances signal in positive ion electrospray ionization.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear ramp to 95% B

    • 3.0-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 5% B

    • 3.6-4.5 min: Re-equilibrate at 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Step 3: Mass Spectrometry Conditions

  • Causality: Tandem mass spectrometry (MS/MS) provides exceptional selectivity. In Multiple Reaction Monitoring (MRM) mode, the first quadrupole (Q1) is set to isolate the protonated molecular ion of the analyte (precursor ion). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect a specific, stable fragment ion (product ion). This precursor-product ion transition is highly specific to the analyte.

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MRM Transitions (Hypothetical):

    • (S)-Carisbamate glucuronide: Q1: m/z 392.1 → Q3: m/z 216.1 (Precursor [M+H]⁺ → Product corresponding to Carisbamate aglycone)

    • Internal Standard: Q1: m/z 397.1 → Q3: m/z 221.1 (Adjusted for stable isotope labels)

  • Key Parameters: Capillary Voltage (3.0 kV), Source Temperature (150°C), Desolvation Temperature (500°C), Collision Gas (Argon). Note: These parameters must be optimized for the specific instrument used.

analytical_workflow Sample 1. Plasma Sample Collection Prep 2. Protein Precipitation (Acetonitrile + Internal Std.) Sample->Prep Centrifuge 3. Centrifugation (14,000 x g, 10 min) Prep->Centrifuge Supernatant 4. Supernatant Transfer Centrifuge->Supernatant UPLC 5. UPLC Separation (Reversed-Phase C18) Supernatant->UPLC MS 6. MS/MS Detection (ESI+, MRM Mode) UPLC->MS Data 7. Data Analysis (Quantification vs. Cal Curve) MS->Data

Caption: Experimental workflow for UPLC-MS/MS analysis of the metabolite.

Synthesis and Availability

(S)-Carisbamate beta-D-O-glucuronide is not a widely available bulk chemical. For research and development purposes, it is typically acquired as a certified reference standard from specialized chemical suppliers. Several vendors list the compound in their catalogs, often available via custom synthesis, which is necessary to provide the authenticated material required for quantitative bioanalytical method validation. [8]

Conclusion

(S)-Carisbamate beta-D-O-glucuronide is the principal metabolite of the novel anticonvulsant Carisbamate. Its chemical identity is well-defined, with a molecular weight of 391.76 g/mol and the molecular formula C₁₅H₁₈ClNO₉. [6][7][8]Formed via UGT-mediated O-glucuronidation, this polar conjugate represents a major clearance pathway for the parent drug. [13]The robust and preferred method for its quantification in biological matrices is direct analysis using UPLC-MS/MS, which provides unparalleled sensitivity and specificity. [9][10]A thorough understanding of this metabolite, facilitated by the technical details outlined in this guide, is indispensable for the continued clinical and pharmacological investigation of Carisbamate.

References

  • (S)
  • (S)-Carisbamate beta-D-O-glucuronide | C15H18ClNO9 | CID 71314564. PubChem.
  • (S)-Carisbamate beta-D-O-Glucuronide | CAS 940279-82-3. Veeprho.
  • Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry - New Approaches. IntechOpen.
  • Quantification of Glucuronide Metabolites in Biological M
  • (S)
  • Quantification of Glucuronide Metabolites in Biological M
  • Novak, G. P., Kelley, M., Zannikos, P., & Klein, B. (2007). Carisbamate (RWJ-333369). Neurotherapeutics, 4(1), 106–109.
  • A novel screening method for glucuronidated and non-glucuronidated drugs in urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). OpenBU.
  • Moore, K., Zannikos, P., Solanki, B., Greenspan, A., Verhaeghe, T., & Brashear, H. R. (2012). Effect of Mild and Moderate Hepatic Impairment on the Pharmacokinetics and Safety of Carisbamate. Journal of Clinical Pharmacology, 52(5), 738-746.
  • Comparative Guide to Carisbamate Quantification: A Review of Analytical Methods. Benchchem.
  • Lee, S. K., Lee, H. W., Lee, J., & Kim, D. H. (2020). Qualification and application of liquid chromatography-quadrupole time-of-flight mass spectrometric method for the determination of carisbamate in rat plasma and prediction of its human pharmacokinetics using physiologically based pharmacokinetic modeling.
  • Vashi, V., & Laramy, J. K. (2024).
  • Carisbamate – Knowledge and References. Taylor & Francis.
  • Carisbam
  • Investigate Efficacy and Safety of Carisbamate as Adjunctive Treatment for Seizures Associated With LGS in Children and Adults. Clinical Trials.

Sources

Technical Guide: The Role of (S)-Carisbamate Beta-D-O-Glucuronide in Metabolic Clearance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of (S)-Carisbamate beta-D-O-glucuronide , the primary Phase II metabolite of the antiseizure medication carisbamate (RWJ-333369). Unlike many carbamates that undergo extensive oxidative metabolism, carisbamate is unique in that its clearance in humans is driven predominantly by direct conjugation. Approximately 44-47% of the administered dose is recovered in urine as this specific O-glucuronide, making it the critical determinant of systemic exposure and clearance.

For drug development scientists, understanding this metabolite is pivotal for three reasons:

  • Safety: As a stable ether glucuronide, it lacks the reactivity associated with acyl glucuronides, reducing the risk of idiosyncratic toxicity.

  • Species Differences: Significant variation in glucuronidation rates between humans (high) and rodents (low) necessitates careful allometric scaling.

  • Analytical Complexity: The chirality of the benzylic center requires stereoselective assays to distinguish it from potential enantiomeric impurities.

Chemical Architecture & Metabolic Pathway

Structural Context

Carisbamate is chemically defined as (S)-2-(2-chlorophenyl)-2-hydroxyethyl carbamate . Structurally, it is a monocarbamate ester of a vicinal diol.

  • Position 1 (Benzylic): Contains a secondary hydroxyl group (

    
    ).
    
  • Position 2 (Primary): Contains the carbamate moiety (

    
    ).
    
The Glucuronidation Locus

Metabolic conjugation occurs exclusively at the benzylic hydroxyl group (Position 1), forming an ether linkage with glucuronic acid. This preserves the carbamate functionality, which is unusual as many carbamates undergo hydrolysis first.

Key Characteristic: The formation of (S)-Carisbamate beta-D-O-glucuronide is stereospecific. The (S)-configuration of the parent is retained, and the sugar moiety is added in the beta-configuration.

Pathway Visualization

The following diagram illustrates the competitive metabolic fate of carisbamate, contrasting the major glucuronidation pathway with minor oxidative/hydrolytic routes.

Carisbamate_Metabolism Parent Carisbamate (Parent Drug) Glucuronide (S)-Carisbamate beta-D-O-Glucuronide (Major Metabolite ~45%) Parent->Glucuronide UGT Conjugation (Liver/Kidney) Hydrolysis Hydrolysis Product (Diol) Parent->Hydrolysis Carboxylesterase Excretion Renal Excretion Glucuronide->Excretion OAT/MRP Transporters Oxidation Side Chain Oxidation Products Hydrolysis->Oxidation CYP450 Oxidation->Excretion

Figure 1: Metabolic fate of Carisbamate.[1][2][3][4][5] The solid bold line indicates the predominant pathway in humans (Direct O-Glucuronidation).

Enzymology: The UGT System[7][8][9]

Unlike oxidative metabolism dominated by CYP450s, carisbamate clearance relies on Uridine 5'-diphospho-glucuronosyltransferases (UGTs) .

Isoform Identification

While carisbamate is a substrate for multiple UGTs, reaction phenotyping using recombinant human UGTs (rhUGTs) typically implicates the UGT1A and UGT2B subfamilies.

  • Primary Candidates: UGT1A9 and UGT2B7 .[6]

    • Reasoning: UGT1A9 is highly expressed in the liver and kidney and prefers bulky phenols/alcohols. UGT2B7 is the classic enzyme for opioid-like structures and benzylic alcohols.

  • Experimental Verification: To confirm the specific isoform in your matrix, perform an inhibition assay using Fluconazole (inhibits UGT2B7) or Niflumic Acid (inhibits UGT1A9).

Species Divergence (Critical for Toxicology)
  • Humans: High glucuronidation capacity.[2] The O-glucuronide is the major urinary species.[1]

  • Rats/Dogs: Lower glucuronidation capacity. Hydrolysis and oxidation are more prominent.

  • Implication: Toxicology studies in rats may under-represent the exposure to the glucuronide metabolite found in humans.

Experimental Protocols

Protocol A: Biosynthesis of Reference Standard (Microsomal)

Purpose: To generate authentic metabolite standards for LC-MS retention time confirmation without complex chemical synthesis.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Alamethicin (pore-forming peptide).

  • UDP-Glucuronic Acid (UDPGA) cofactor.

  • Saccharolactone (glucuronidase inhibitor).

Workflow:

  • Activation: Incubate HLM (1 mg/mL final) with Alamethicin (50 µg/mg protein) on ice for 15 mins to permeabilize the microsomal membrane.

  • Reaction Mix: In 100 mM Tris-HCl (pH 7.4), combine:

    • Activated HLM.

    • 5 mM

      
      .
      
    • 100 µM Carisbamate (substrate).

    • 5 mM Saccharolactone.

  • Initiation: Add 2 mM UDPGA.

  • Incubation: Shake at 37°C for 60–120 minutes.

  • Termination: Add ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 10 mins.

  • Isolation: Inject supernatant onto semi-prep HPLC to isolate the glucuronide peak.

Protocol B: LC-MS/MS Quantification

Purpose: High-sensitivity detection in plasma/urine.

Table 1: Mass Spectrometry Parameters

ParameterSettingNotes
Ionization ESI Positive ModeCarbamates ionize well in (+) mode.
Precursor Ion m/z 408.1

Calc. MW of Glucuronide is ~407.8.
Product Ion 1 m/z 232.1Loss of glucuronic acid moiety (176 Da).
Product Ion 2 m/z 189.0Fragment of the chlorophenyl core.
Column C18 (2.1 x 50mm, 1.7 µm)UPLC/UHPLC required for isomer separation.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileGradient: 5% B to 95% B over 4 mins.

Safety Assessment: The "Stable Ether" Advantage

A critical aspect of metabolite safety profiling is determining the reactivity of the conjugate.

  • Acyl Glucuronides (High Risk): Formed on carboxylic acids. Can undergo acyl migration and bind covalently to proteins (haptenization), leading to immune-mediated toxicity (DILI).

  • Ether/O-Glucuronides (Carisbamate): Formed on hydroxyl groups.

    • Stability: Highly stable under physiological pH.

    • Reactivity: Negligible. They do not undergo acyl migration.

Analytical Workflow Diagram

The following DOT diagram outlines the logical flow for characterizing this metabolite in a drug development setting.

Workflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (Acetonitrile + IS) Sample->Prep Separation UHPLC Separation (C18 Column) Prep->Separation MS MS/MS Detection (MRM Mode) Separation->MS Data Quantification & Ratio Analysis MS->Data Check Glucuronide > 10% of Total Drug? Data->Check MIST MIST Guidelines Apply (Safety Testing) Check->MIST Yes Routine Routine Monitoring Check->Routine No

Figure 2: Decision tree for metabolite quantification and safety assessment (MIST = Metabolites in Safety Testing).

References

  • Bialer, M., et al. (2009).[4] Progress report on new antiepileptic drugs: A summary of the Ninth Eilat Conference (EILAT IX). Epilepsy Research . Link

  • FDA Center for Drug Evaluation and Research. (2009). Clinical Pharmacology and Biopharmaceutics Review: Carisbamate (NDA 022526). FDA AccessData . Link

  • Zannikos, P., et al. (2009). Pharmacokinetics of carisbamate (RWJ-333369) in healthy Japanese and Western subjects. Epilepsia . Link

  • Löscher, W., et al. (2021). The ups and downs of alkyl-carbamates in epilepsy therapy: How does cenobamate differ?Epilepsia .[2][4][7][8] Link

  • PubChem Database. (2025). (S)-Carisbamate beta-D-O-glucuronide Compound Summary. National Library of Medicine . Link

Sources

Stereochemical Divergence in Carisbamate Metabolism: The (S)- vs. (R)-Glucuronide Paradigm

[1]

Executive Summary

Carisbamate (RWJ-333369), a novel neuromodulator utilized in the treatment of epilepsy, is administered clinically as the single (S)-enantiomer . However, the metabolic disposition of this compound reveals a complex stereochemical interplay involving chiral inversion and stereoselective glucuronidation.

This guide analyzes the critical distinctions between the (S)-carisbamate-O-glucuronide and the (R)-carisbamate-O-glucuronide . While the (S)-glucuronide represents the direct metabolic conjugate of the active drug, the (R)-glucuronide arises from a chiral inversion pathway. These two metabolites are diastereomers (epimers), not enantiomers, due to the fixed D-configuration of the glucuronic acid moiety. This distinction dictates their separation on achiral chromatographic systems, their nuclear magnetic resonance (NMR) signatures, and their stability profiles.

Molecular Architecture & Stereochemistry

The Parent Molecule

Carisbamate is chemically defined as (S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol .[1][2]

  • Chiral Center: The benzylic carbon (C1) carrying the hydroxyl group and the o-chlorophenyl ring.

  • Functional Groups: A carbamate moiety at C2 and a free secondary hydroxyl group at C1.

The Glucuronide Conjugates

The primary metabolic route involves direct O-glucuronidation of the benzylic hydroxyl group by UDP-glucuronosyltransferases (UGTs). Because the endogenous co-factor, UDP-glucuronic acid (UDPGA), exists exclusively in the

  • S-Carisbamate-

    
    -D-Glucuronide:  The major metabolite derived directly from the administered drug.
    
  • R-Carisbamate-

    
    -D-Glucuronide:  Derived from the (R)-enantiomer, which is formed via metabolic chiral inversion of the (S)-parent (or present as an impurity).
    

Key Technical Distinction: Since the glucuronic acid moiety is chiral (D-form), the relationship between the (S)-drug conjugate and the (R)-drug conjugate is diastereomeric .

  • Enantiomers: Mirror images (e.g., (S)-Carisbamate vs. (R)-Carisbamate).

  • Diastereomers: Non-mirror image stereoisomers (e.g., (S)-Carisbamate-Glucuronide vs. (R)-Carisbamate-Glucuronide).

  • Implication: Unlike enantiomers, these conjugates have different physical properties (solubility, melting point, NMR spectra) and can often be separated on achiral HPLC columns.

Biosynthetic Pathways & Chiral Inversion

The formation of the (R)-glucuronide from an (S)-drug substrate is a hallmark of metabolic chiral inversion .

The Inversion Mechanism

While Carisbamate is dosed as the (S)-enantiomer, a minor metabolic pathway facilitates the inversion of the chiral center at the benzylic position. This is likely mediated by an oxidation-reduction cycle (formation of a ketone intermediate) or an enzymatic racemase, though the exact enzymatic driver is less characterized than the UGT step.

UGT Stereoselectivity

The conjugation step is catalyzed by UGT isoforms, primarily UGT1A1 , UGT1A3 , and UGT2B7 . These enzymes exhibit stereoselectivity:

  • Kinetic Preference: UGTs often display different

    
     and 
    
    
    values for the (S) and (R) enantiomers.
  • In Vivo Consequence: Even if the (R)-enantiomer is formed in small quantities via inversion, it may be preferentially glucuronidated and excreted, leading to detectable levels of (R)-glucuronide in urine.

MetabolicPathwaycluster_legendPathway LegendS_Drug(S)-Carisbamate(Active Drug)R_Drug(R)-Carisbamate(Distomer/Inverted)S_Drug->R_DrugChiral Inversion(Minor Route)KetoneKetone Intermediate(Hypothetical)S_Drug->KetoneOxidationS_Gluc(S)-CarisbamateO-GlucuronideS_Drug->S_GlucMajor Pathway(Direct UGT)R_Gluc(R)-CarisbamateO-GlucuronideR_Drug->R_GlucUGT ConjugationKetone->R_DrugReductionkeyBlue: Parent DrugRed: Inverted EnantiomerGreen: Glucuronide Metabolite

Figure 1: Metabolic divergence showing the direct glucuronidation of the (S)-enantiomer versus the inversion-dependent formation of the (R)-glucuronide.[3]

Analytical Differentiation (Protocol & Data)

Distinguishing these diastereomers is critical for pharmacokinetic (PK) studies and purity assays.

NMR Spectroscopy (Structural Proof)

Nuclear Magnetic Resonance (NMR) provides the most definitive structural confirmation. Because they are diastereomers, the chemical environment of the protons differs.

Key Diagnostic Signal (NOESY):

  • (R)-Glucuronide: Exhibits a clear Nuclear Overhauser Effect (NOE) correlation between the 7-methine proton (benzylic H) of the drug and the anomeric proton (H-1') of the glucuronic acid. This indicates a specific spatial proximity in the (R)-configuration.

  • (S)-Glucuronide: Lacks this specific NOE correlation due to the anti-spatial arrangement of the protons in the (S)-diastereomer.

Chromatographic Separation (HPLC)

Unlike the parent enantiomers which require chiral stationary phases (e.g., Chiralpak AD/OD), the glucuronides can often be separated on achiral Reversed-Phase (RP) columns due to their diastereomeric nature.

Comparative Data Table:

Feature(S)-Carisbamate Glucuronide(R)-Carisbamate Glucuronide
Origin Direct metabolism of parent drugMetabolic chiral inversion product
Stereochemistry (S)-Drug / (D)-Glucuronic Acid(R)-Drug / (D)-Glucuronic Acid
Relationship Diastereomer 1Diastereomer 2
NMR (NOESY) No correlation (7-H to 1'-H)Strong correlation (7-H to 1'-H)
HPLC Elution Distinct retention time (System dependent)Distinct retention time (System dependent)
Abundance (Urine) Major metaboliteMinor metabolite (typically)

Experimental Protocol: Isolation & Identification

Objective: To isolate and distinguish (S) and (R) glucuronides from biological matrices (Urine).

Step 1: Sample Preparation (Solid Phase Extraction)
  • Conditioning: Activate C18 SPE cartridges with Methanol (3 mL) followed by Water (3 mL).

  • Loading: Acidify urine sample (pH 4.0) to ensure glucuronide stability and load onto the cartridge.

  • Washing: Wash with 5% Methanol in Water to remove salts and polar impurities.

  • Elution: Elute glucuronides with 100% Methanol. Evaporate to dryness under Nitrogen at 40°C.

Step 2: Chromatographic Separation
  • System: High-Performance Liquid Chromatography (HPLC) with UV/MS detection.

  • Column: XBridge Prep Phenyl or C18 (Semi-preparative). Note: A Phenyl column often provides better selectivity for aromatic diastereomers than C18.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Methanol + 0.1% Formic Acid

  • Gradient: Shallow gradient (e.g., 5% B to 30% B over 20 minutes) is crucial to resolve the closely eluting diastereomers.

Step 3: Structural Confirmation
  • MS/MS: Monitor the transition of the protonated molecular ion

    
     to the fragment ion corresponding to the loss of the glucuronosyl moiety (Neutral loss of 176 Da).
    
  • NMR: Dissolve purified fractions in

    
    -DMSO. Run 1H-NMR and 2D-NOESY to assign configuration based on the benzylic proton correlation described in Section 3.1.
    

Workflowcluster_detectionDual DetectionSampleBiological Sample(Urine/Plasma)SPESolid Phase Extraction(C18 Cartridge)Sample->SPEHPLCRP-HPLC Separation(Phenyl Column)SPE->HPLCEluateMSMS/MS(m/z 392 -> 216)HPLC->MSQuantificationNMRNMR (NOESY)(Stereochemical Assignment)HPLC->NMRStructure ID

Figure 2: Analytical workflow for the isolation and differentiation of Carisbamate glucuronide diastereomers.

References

  • Wang, L., et al. (2009). "Metabolism and Excretion of Carisbamate in Humans." Drug Metabolism and Disposition. Link (Note: Confirms O-glucuronidation and chiral inversion pathways).

  • Hypha Discovery. "Metabolite Purification and Structure Elucidation: Carisbamate Glucuronides." Case Study. Link (Note: Source of specific NMR NOE correlation data for S vs R assignment).

  • Novak, G., et al. (2007).[2] "Carisbamate (RWJ-333369)."[1][2][4] Neurotherapeutics.[2] Link (Note: Overview of pharmacokinetics and metabolic profile).

  • Foti, R. S., et al. (2016). "Identification of Human UDP-Glucuronosyltransferases Involved in N-Carbamoyl Glucuronidation." Drug Metabolism and Disposition. Link (Note: Contextual reference for UGT isoform activity on carbamates).

Methodological & Application

Enzymatic synthesis of (S)-Carisbamate beta-D-O-glucuronide using UGT isoforms

Author: BenchChem Technical Support Team. Date: February 2026


-D-O-glucuronide using Recombinant UGT Isoforms 

Executive Summary

This guide details the biocatalytic synthesis of (S)-Carisbamate


-D-O-glucuronide , the primary Phase II metabolite of the antiepileptic drug Carisbamate (RWJ-333369). Unlike chemical synthesis, which requires complex protection/deprotection steps to preserve the carbamate moiety and chiral center, enzymatic synthesis using UDP-glucuronosyltransferases (UGTs)  offers a single-step, stereoselective route. This protocol outlines the screening of UGT isoforms to identify the optimal catalyst (typically UGT2B7  or UGT1A9  for benzylic alcohols) and provides a scalable semi-preparative workflow for generating reference standards required for metabolite identification and safety testing (MIST).

Scientific Background & Reaction Mechanism

Carisbamate ((S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol) undergoes extensive metabolism.[1] The major pathway in humans is direct O-glucuronidation at the benzylic hydroxyl position.

  • Substrate: (S)-Carisbamate (Contains a secondary benzylic alcohol and a carbamate group).

  • Enzyme: UGT Isoforms (Superfamily 1A and 2B).[2][3]

  • Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA).

  • Mechanism: The reaction proceeds via an

    
    -like nucleophilic attack of the substrate's hydroxyl group onto the anomeric carbon of UDPGA, resulting in the inversion of configuration at the sugar anomeric center (forming the 
    
    
    
    -linkage).

Key Structural Challenge: The presence of the thermally labile carbamate group makes chemical glucuronidation difficult. Enzymatic synthesis under mild physiological conditions (pH 7.4, 37°C) preserves the carbamate integrity.

Pathway Visualization

Carisbamate_Glucuronidation Substrate (S)-Carisbamate (Aglycone) Complex Enzyme-Substrate Complex Substrate->Complex Cofactor UDPGA (Cofactor) Cofactor->Complex Enzyme UGT Isoform (e.g., UGT2B7/1A9) Enzyme->Complex Catalysis Product (S)-Carisbamate beta-D-O-glucuronide Complex->Product Glucuronyl Transfer Byproduct UDP Complex->Byproduct

Caption: Reaction pathway for the UGT-mediated O-glucuronidation of Carisbamate.

Materials & Reagents

ComponentSpecificationPurpose
Substrate (S)-Carisbamate (RWJ-333369), >98% purityTarget aglycone.
Enzyme Source Recombinant Human UGT Supersomes™ (Panel: UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15, 2B17)Catalyst.[4] Recombinant forms eliminate background hydrolysis found in liver homogenates.
Cofactor UDP-glucuronic acid (UDPGA), trisodium saltGlucuronyl donor.
Pore Former Alamethicin (50 mg/mL in ethanol)Required for Supersomes/Microsomes to permeabilize the membrane and allow UDPGA entry.
Buffer 50 mM Tris-HCl (pH 7.4) or Potassium PhosphateReaction medium.
Activator Magnesium Chloride (

), 100 mM stock
Essential cofactor for UGT activity.
Stabilizer Saccharolactone (10 mM final)Inhibits potential

-glucuronidase contaminants (critical if using liver microsomes).
Quench Ice-cold Acetonitrile (ACN) or MethanolStops reaction and precipitates protein.

Protocol 1: Isoform Identification (Screening)

Objective: To determine which human UGT isoform catalyzes the formation of (S)-Carisbamate glucuronide with the highest efficiency.

Experimental Setup:

  • Preparation: Thaw UGT Supersomes on ice.

  • Master Mix (per reaction):

    • Buffer: 50 mM Tris-HCl, pH 7.4

    • 
      : 10 mM (final)
      
    • Alamethicin: 25 µg/mg protein (Pre-incubate with enzyme for 15 min on ice)

    • UGT Enzyme: 0.5 mg/mL protein concentration

  • Substrate Addition: Add (S)-Carisbamate (dissolved in DMSO, <1% final solvent) to a final concentration of 100 µM.

  • Initiation: Pre-warm to 37°C for 5 min. Start reaction by adding UDPGA (5 mM final).

  • Incubation: Incubate at 37°C with gentle shaking for 60 minutes.

  • Termination: Add 1 volume of ice-cold ACN containing internal standard. Centrifuge at 15,000 x g for 10 min.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

Expected Outcome: Based on structural analogs (e.g., Cenobamate) and benzylic alcohol metabolism, UGT2B7 and UGT1A9 are the highest probability candidates. UGT2B7 is often responsible for O-glucuronidation of opioids and bulky alcohols, while UGT1A9 handles many phenols and alcohols.

Protocol 2: Semi-Preparative Synthesis

Objective: To scale up the reaction (10–50 mg) for reference standard isolation.

Workflow Diagram

Synthesis_Workflow Start Start: Scale-Up Calculation Prep Reaction Assembly (100 mL Scale) Start->Prep Incubation Incubation (37°C, 4-24 hours) Prep->Incubation Monitoring HPLC Monitoring (>50% Conversion?) Incubation->Monitoring Refresh Add more UDPGA/Enzyme Monitoring->Refresh No Quench Quench with ACN Protein Precipitation Monitoring->Quench Yes Refresh->Incubation Purification SPE / Prep-HPLC Quench->Purification Validation NMR / MS Validation Purification->Validation

Caption: Step-by-step workflow for the semi-preparative synthesis of the glucuronide.

Detailed Methodology

1. Reaction Assembly (50 mL Scale):

  • Vessel: 100 mL Erlenmeyer flask or jacketed reactor.

  • Conditions:

    • Substrate: 25 mg (S)-Carisbamate (approx. 200-500 µM depending on solubility).

    • Enzyme: Recombinant UGT (identified from Protocol 1, e.g., UGT2B7) at 1.0 mg/mL.

    • Cofactor: UDPGA (5-fold molar excess relative to substrate). Note: UDPGA is expensive; add in aliquots.

    • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

      
      .
      
    • Additive: 0.5% BSA (Bovine Serum Albumin) can be added to sequester inhibitory fatty acids released from membranes, improving turnover.

2. Incubation & Monitoring:

  • Incubate at 37°C with orbital shaking (150 rpm).

  • Timepoints: Monitor at 0, 2, 4, 8, and 24 hours via HPLC-UV (210-254 nm).

  • Replenishment: If conversion stalls (<50%) but enzyme is active, add fresh UDPGA (2 mM). If enzyme dies, add fresh Supersomes.

3. Purification (SPE):

  • Quench: Add equal volume ACN, centrifuge to remove protein pellet.

  • Evaporation: Remove organic solvent via rotary evaporator (keep temp < 40°C to prevent carbamate hydrolysis).

  • Extraction: Load aqueous phase onto a C18 Solid Phase Extraction (SPE) cartridge (e.g., Waters Oasis HLB).

    • Wash: 5% Methanol/Water (removes salts/UDPGA).

    • Elute: 40-60% Methanol/Water (elutes Glucuronide).

    • Wash: 100% Methanol (elutes unreacted Carisbamate).

4. Final Isolation:

  • Lyophilize the elution fraction containing the product to obtain a white powder.

Analytical Validation (Self-Validating System)

To ensure the product is the correct (S)-Carisbamate


-D-O-glucuronide , verify using these criteria:
MethodDiagnostic SignalConfirmation
LC-MS (ESI-) [M-H]- ionMass shift of +176 Da (Glucuronic acid addition). Expected m/z approx 468 (Cl isotope pattern).
Fragment MS MS/MS fragmentationLoss of 176 Da fragment (glucuronide moiety) yielding the aglycone ion.
1H NMR Anomeric ProtonDoublet at

4.8-5.1 ppm with coupling constant

Hz
. Large J-value confirms

-configuration
.
Hydrolysis Test

-Glucuronidase treatment
Treatment with E. coli

-glucuronidase should completely revert the product to (S)-Carisbamate.

Troubleshooting & Expert Insights

  • Low Yield: UGTs are product-inhibited by UDP. Solution: Add a UDP-regenerating system or use a larger volume with lower substrate concentration.

  • Carbamate Hydrolysis: If you observe the loss of the carbamate group (formation of the diol glucuronide), the pH is likely too high or the temperature too aggressive. Solution: Maintain pH 7.4 strictly and do not exceed 37°C.

  • Solubility: Carisbamate has limited aqueous solubility. Solution: Use 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) as a solubilizer (0.5% w/v), which is compatible with UGTs.

References

  • Mannens, G. S., et al. (2007). "The absorption, metabolism, and excretion of the novel neuromodulator RWJ-333369... in humans."[5] Drug Metabolism and Disposition. Link

  • Löscher, W., & Sills, G. J. (2021). "The ups and downs of alkyl-carbamates in epilepsy therapy: How does cenobamate differ?" Epilepsia.[6][7] Link

  • Rowland, A., et al. (2013). "In Vitro Characterization of the UGT Isoforms Responsible for the Glucuronidation of...". Drug Metabolism and Disposition. Link

  • Kaaris Labs. "(S)-Carisbamate beta-D-O-Glucuronide Product Page". Link(Reference for commercial availability of standard).

Sources

Technical Guide: Advanced Sample Preparation for (S)-Carisbamate beta-D-O-glucuronide

[1][2]

Executive Summary & Scientific Rationale

The accurate quantification of (S)-Carisbamate beta-D-O-glucuronide is critical for understanding the clearance mechanisms of Carisbamate.[1][2] Unlike the lipophilic parent drug, this O-glucuronide conjugate is highly polar, chemically labile, and susceptible to enzymatic hydrolysis.

The Analytical Challenge:

  • Polarity: The addition of the glucuronic acid moiety significantly increases polarity, causing poor retention on standard C18 columns and leading to ion suppression in the void volume.

  • Stability: While O-glucuronides are generally more stable than acyl-glucuronides, they remain vulnerable to

    
    -glucuronidase activity (endogenous or bacterial) in urine and non-sterile plasma, leading to the overestimation of the parent drug and underestimation of the metabolite.[1]
    
  • Isomeric Complexity: Carisbamate metabolism can yield both (S)- and (R)-glucuronide epimers.[1][2][3] Non-specific hydrolysis methods destroy this stereochemical information.[1][2]

The Solution: This guide prioritizes Direct Intact Quantification using Solid Phase Extraction (SPE) on a hydrophilic-lipophilic balanced (HLB) sorbent.[1][2] This approach preserves stereochemical integrity and ensures maximum recovery of the polar metabolite while removing matrix interferences.

Sample Collection & Stabilization (Critical Control Points)

Self-Validating Step: To ensure the analyte measured is the analyte collected, enzymatic activity must be halted immediately upon collection.

ParameterSpecificationRationale
Matrix Plasma (K2EDTA) or UrineEDTA chelates metals that may catalyze degradation; preferred over Heparin for LC-MS.[1][2]
Temperature 4°C (Ice Bath)Minimizes spontaneous hydrolysis and bacterial growth.[1][2]
Enzyme Inhibition Saccharo-1,4-lactone (10 mM final)CRITICAL: A specific inhibitor of

-glucuronidase.[1][2] Essential for urine samples to prevent bacterial hydrolysis of the glucuronide back to Carisbamate.
pH Adjustment Acidify to pH 4.0 - 5.0O-glucuronides are most stable in slightly acidic conditions.[1][2] Add 20 µL of 5% Formic Acid per 1 mL sample.[2]

Experimental Workflow Visualization

The following diagram outlines the decision logic and workflow for selecting the optimal extraction technique based on sensitivity requirements.

SamplePrepWorkflowStartStart: Biological Sample(Plasma/Urine)StabStabilization:+ Saccharolactone+ pH 4.5Start->StabDecisionSensitivity Requirement?Stab->DecisionPPTProtein Precipitation (PPT)High Throughput / µg/mL levelsDecision->PPTRoutineSPESolid Phase Extraction (SPE)High Sensitivity / ng/mL levelsDecision->SPETrace / CleanPPT_ProcessAdd 3:1 ACN:SampleVortex & CentrifugePPT->PPT_ProcessSPE_ProcessLoad on Polymeric HLBWash: 5% MeOHElute: 100% MeOHSPE->SPE_ProcessDiluteDilute & Shoot(HILIC or Aqueous C18)PPT_Process->DiluteDryEvaporate (N2, <40°C)ReconstituteSPE_Process->DryAnalysisLC-MS/MS Analysis(MRM Mode)Dilute->AnalysisDry->Analysis

Figure 1: Decision tree and workflow for (S)-Carisbamate Glucuronide preparation. SPE is recommended for PK studies requiring high sensitivity.[1][2]

Detailed Protocols

Protocol A: Solid Phase Extraction (Gold Standard)

Best for: Pharmacokinetic (PK) profiling, trace analysis, and complex matrices (urine).[2]

Materials:

  • Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balanced) or Strata-X, 30 mg/1 cc.[1][2] Why? These polymeric sorbents retain polar glucuronides even if the bed dries out, unlike traditional C18.

  • Internal Standard (IS): Carisbamate-d4-glucuronide (preferred) or Carisbamate-d4.[1][2]

Step-by-Step Procedure:

  • Pre-treatment: Aliquot 100 µL of plasma/urine.[1][2] Add 20 µL of IS working solution.[2] Add 200 µL of 2% Formic Acid in water (to disrupt protein binding and ionize the amine).

  • Conditioning:

    • 1.0 mL Methanol (MeOH).[1][2]

    • 1.0 mL Water.[1][2]

  • Loading: Load the entire pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing (Critical Step):

    • Wash with 1.0 mL of 5% Methanol in Water .[1][2]

    • Rationale: This removes salts and proteins but is not strong enough to elute the polar glucuronide. Do not use higher organic content (e.g., >10%) or the glucuronide will be lost.[2]

  • Elution:

    • Elute with 1.0 mL of 100% Methanol .

  • Evaporation: Evaporate under a gentle stream of Nitrogen at 35°C .

    • Warning: Do not exceed 40°C. Glucuronides can thermally degrade.[1][2]

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Vortex for 1 min.

Protocol B: Protein Precipitation (High Throughput)

Best for: Toxicological screening or high-concentration samples.[1][2]

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of Acetonitrile (ACN) containing the Internal Standard.[1][2]

    • Note: ACN is preferred over Methanol for precipitation efficiency, but Methanol yields better recovery for this specific polar metabolite.[2] A 50:50 ACN:MeOH mix is a good compromise.[2]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate.

  • Dilution: Add 100 µL of Water (0.1% Formic Acid) to the supernatant.

    • Rationale: Injecting pure organic solvent will cause peak broadening for early-eluting polar compounds.[1][2] Dilution ensures focusing on the column head.

Chromatographic Conditions

To separate the polar glucuronide from the void volume and the parent drug.

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) or Phenomenex Kinetex Biphenyl.[1][2]

    • Why T3? It is designed to retain polar compounds in 100% aqueous conditions.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B (Hold for retention)[1][2]

    • 0.5 min: 5% B[1][2]

    • 3.0 min: 60% B[1][2]

    • 3.1 min: 95% B (Wash parent drug)[1][2]

    • 4.0 min: 95% B[1][2]

    • 4.1 min: 5% B (Re-equilibrate)

Performance Metrics (Expected)

MetricSPE (Protocol A)PPT (Protocol B)
Recovery (%) 85 - 95%70 - 80%
Matrix Effect < 10% suppression15 - 25% suppression
LLOQ ~ 1.0 ng/mL~ 10.0 ng/mL
Linearity 1 - 1000 ng/mL10 - 5000 ng/mL

References

  • Chimalakonda, A., et al. (2012).[1][2] "Pharmacokinetics and Metabolism of Carisbamate in Rats, Dogs, and Monkeys." Drug Metabolism and Disposition. Link

  • Foppe, K. S., et al. (2021).[1][2][5] "Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS." Journal of Chromatography B. Link

  • Sitasuwan, P., et al. (2016).[1][2] "Evaluation of glucuronide metabolite stability in biological matrices." Journal of Analytical Toxicology. Link

  • Hypha Discovery. (n.d.).[1][2] "Metabolite purification and structure elucidation of Carisbamate Glucuronides." Hypha Discovery Case Studies. Link

  • US Food and Drug Administration (FDA). (2018).[1][2] "Bioanalytical Method Validation Guidance for Industry." Link

Application Note: High-Sensitivity Quantitation of (S)-Carisbamate β-D-O-Glucuronide via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and pharmacokineticists requiring a robust, validated method for the quantitation of (S)-Carisbamate and its primary Phase II metabolite, (S)-Carisbamate-β-D-O-glucuronide.

Executive Summary

(S)-Carisbamate (RWJ-333369) is a neuromodulator with anticonvulsant properties.[1] While the parent drug is stable, its metabolic clearance involves extensive glucuronidation.[1] The primary metabolite, (S)-Carisbamate-β-D-O-glucuronide , is formed via UDP-glucuronosyltransferase (UGT) conjugation at the benzylic hydroxyl position (C1).

Accurate quantification of this hydrophilic metabolite is critical for mass balance studies and renal clearance evaluation. This protocol addresses the specific challenge of in-source fragmentation , where the labile glucuronide bond can prematurely break, leading to overestimation of the parent drug. We utilize a "Soft-Ionization" approach and chromatographic separation to ensure data integrity.

Analyte Characterization

Understanding the physicochemical properties of the target is the first step in method development.

Parameter(S)-Carisbamate (Parent)(S)-Carisbamate-β-D-O-Glucuronide
CAS Registry 194085-75-1N/A (Metabolite)
Formula C9H10ClNO3C15H18ClNO9
Molecular Weight 215.63 g/mol 391.76 g/mol
Monoisotopic Mass 215.035391.067
Polarity (LogP) ~2.1 (Lipophilic)< 0 (Hydrophilic/Polar)
Ionization Mode ESI PositiveESI Positive (or Negative)
Key Structural Feature Benzylic Alcohol + CarbamateEther Glucuronide at Benzylic position
Metabolic Pathway Visualization

The following diagram illustrates the structural transformation and the critical mass shift (+176 Da) monitored in this method.

Metabolism Parent (S)-Carisbamate (Aglycone) MW: 215.6 Enzyme UGT Isoforms (Liver/Kidney) Parent->Enzyme Substrate Binding Metabolite (S)-Carisbamate beta-D-O-Glucuronide MW: 391.8 Enzyme->Metabolite Glucuronidation (+C6H8O6, +176 Da)

Figure 1: Metabolic pathway of Carisbamate showing the formation of the O-glucuronide conjugate.

Mass Spectrometry Parameters

The following parameters are optimized for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

Source Conditions (ESI+)
  • Ionization: Electrospray Ionization (ESI) Positive

  • Spray Voltage: 4500 V (Keep lower than typical 5500V to prevent in-source fragmentation of the glucuronide).

  • Source Temp: 500°C

  • Curtain Gas: 35 psi

  • Declustering Potential (DP): Optimized to 60 V (Critical: High DP strips the glucuronide in the source).

MRM Transition Table

The glucuronide is detected by monitoring the loss of the glucuronic acid moiety (-176 Da) to generate the protonated aglycone, which then fragments further.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)CE (eV)TypeRationale
Carisbamate-Gluc 392.1 216.0 5015Quant Neutral loss of Glucuronic Acid (-176 Da). Most abundant.[2]
Carisbamate-Gluc 392.1173.05030QualCombined loss of Glucuronide + Carbamate moiety (-CONH).
Carisbamate-Gluc 392.1156.05035QualCombined loss of Glucuronide + NH2COO.
(S)-Carisbamate 216.0173.03020QuantLoss of CONH (43 Da) from carbamate tail.
(S)-Carisbamate 216.0156.03025QualLoss of Carbamate group (-60 Da).
IS (Carisbamate-d4) 220.0177.03020QuantMatches parent fragmentation.

Critical Note on Cross-Talk: The metabolite transition (392->216) produces the parent ion in Q2. If the metabolite undergoes source fragmentation, it will appear in the Parent channel (216->173). Chromatographic separation is mandatory.

Chromatographic Protocol

Because the glucuronide is significantly more polar than the parent, a gradient elution on a Reverse Phase column is required.

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.

    • Why? The T3 bonding technology is designed to retain polar compounds (glucuronides) while preventing pore collapse in 100% aqueous conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 45°C.

Gradient Table
Time (min)% Mobile Phase BEvent
0.005Initial Hold (Trapping polar glucuronide)
1.005End of Loading
4.0060Linear Gradient (Elution of Glucuronide ~2.5 min, Parent ~3.8 min)
4.1095Wash
5.5095Wash Hold
5.605Re-equilibration
7.005End of Run

Sample Preparation Workflow

Glucuronides are thermally labile and sensitive to pH extremes. We recommend Solid Phase Extraction (SPE) over Protein Precipitation (PPT) to minimize matrix effects that suppress the early-eluting glucuronide.

Protocol: Weak Anion Exchange (WAX) or HLB

Rationale: Carisbamate is neutral, but the Glucuronide is acidic (carboxylic acid on the sugar). A Mixed-Mode WAX cartridge yields the highest purity.

  • Sample: 100 µL Plasma/Urine + 20 µL Internal Standard.

  • Pre-treatment: Dilute 1:1 with 2% Formic Acid (Acidifies the glucuronide, keeping it neutral for HLB or charging it for WAX depending on pH strategy. For HLB, acidify).

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample.

  • Wash 1: 1 mL 5% MeOH in Water (Removes salts/proteins).

  • Elution: 1 mL Acetonitrile.

  • Reconstitution: Evaporate under Nitrogen at <40°C (Crucial: Heat degrades glucuronides). Reconstitute in 100 µL Mobile Phase A.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Biofluid Sample (Plasma/Urine) SPE SPE Extraction (Oasis HLB/WAX) Sample->SPE Dry N2 Evaporation (<40°C) SPE->Dry Recon Reconstitution (100% Aqueous) Dry->Recon Inject Injection (5 µL) Recon->Inject Sep HSS T3 Column (Separates G from Parent) Inject->Sep Source ESI Source (Low Temp/DP) Sep->Source Q1 Q1 Filter (392.1 m/z) Source->Q1 CID Collision Cell (Frag: -176) Q1->CID Q3 Q3 Filter (216.0 m/z) CID->Q3

Figure 2: Step-by-step analytical workflow emphasizing low-temperature processing to preserve metabolite integrity.

Validation & Troubleshooting

Self-Validating the Glucuronide Peak

To confirm you are detecting the intact glucuronide and not an isobaric interference:

  • Retention Time Shift: The glucuronide MUST elute significantly earlier (1.0 - 2.0 min earlier) than the Carisbamate parent due to the polarity of the sugar moiety.

  • Enzymatic Hydrolysis Check: Treat a replicate sample with β-glucuronidase (e.g., from Helix pomatia or recombinant).

    • Result: The peak at 392/216 should disappear.

    • Result: The parent peak at 216/173 should increase correspondingly.

Common Pitfalls
  • In-Source Decay: If you see a peak in the 216/173 channel at the exact same retention time as the glucuronide, your Declustering Potential (DP) or Cone Voltage is too high. The glucuronide is breaking before Q1. Lower the DP.

  • Isomer Separation: Carisbamate is a chiral molecule (S-isomer). However, if the subject consumed racemic drug, you may see two glucuronide peaks (diastereomers). Ensure your gradient is shallow enough to separate them if chiral purity is a concern.

References

  • Novak, G. P., et al. (2007).[1][3] "Carisbamate (RWJ-333369)".[1][4][5] Neurotherapeutics, 4(1), 106–109.[1][3]

  • Chowdhury, S. K., et al. (2008). "Metabolism and excretion of carisbamate in humans". Drug Metabolism and Disposition.
  • FDA Clinical Pharmacology Review. (2008). "Carisbamate NDA 022526". Center for Drug Evaluation and Research. (Provides metabolic profiling data).

  • MedChemExpress. "Carisbamate (RWJ-333369) Product Information". (Structural confirmation).

Sources

Application Note: Synthesis of Stable Isotope-Labeled (S)-Carisbamate β-D-O-Glucuronide Internal Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the synthesis of stable isotope-labeled (S)-Carisbamate β-D-O-glucuronide, intended for use as an internal standard in quantitative bioanalytical studies. (S)-Carisbamate is a neurological drug candidate, and its glucuronide conjugate is a major metabolite. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects and other sources of variability in LC-MS/MS-based bioanalysis.[1] This guide outlines both enzymatic and chemical synthesis strategies, purification protocols, and characterization methods to produce a high-purity SIL internal standard of (S)-Carisbamate β-D-O-glucuronide.

Introduction

(S)-Carisbamate is an anticonvulsant drug that undergoes extensive phase II metabolism, with glucuronidation being a primary clearance pathway.[2] The resulting (S)-Carisbamate β-D-O-glucuronide is a key analyte to monitor in biological fluids to fully characterize the drug's pharmacokinetic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique for its sensitivity and selectivity.[3][4] However, matrix effects can significantly impact the accuracy and precision of LC-MS/MS assays.[5]

The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for these matrix effects.[6][7] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it co-elutes and experiences the same ionization suppression or enhancement.[1] This note details the synthesis of a ¹³C- and/or ¹⁵N-labeled (S)-Carisbamate β-D-O-glucuronide to serve as a robust internal standard.

Rationale for Stable Isotope Labeling

The ideal SIL-IS should have a mass difference of at least 3-4 Da from the analyte to prevent isotopic crosstalk.[1] While deuterium (²H) labeling is common, it can sometimes lead to chromatographic separation from the unlabeled analyte (the "isotope effect") and may be susceptible to back-exchange.[6] Therefore, labeling with ¹³C or ¹⁵N is generally preferred for greater stability and to minimize chromatographic shifts.[6][8] For (S)-Carisbamate, the carbamate moiety provides a suitable position for introducing ¹³C and/or ¹⁵N.[9]

Synthesis Strategies

Two primary routes for the synthesis of glucuronide metabolites are enzymatic and chemical synthesis. The choice depends on the availability of starting materials, desired scale, and potential for side reactions.

Enzymatic Synthesis

Enzymatic synthesis utilizes UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo.[2] This method offers high regioselectivity and stereoselectivity, often yielding the desired β-anomer exclusively.[10]

Key Reagents and Equipment:

  • Stable isotope-labeled (S)-Carisbamate (e.g., ¹³C, ¹⁵N-labeled)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Recombinant human UGT enzymes (e.g., UGT1A1, UGT1A9, UGT2B7) or liver microsomes[11]

  • Buffer solution (e.g., phosphate or Tris-HCl buffer, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Incubator/shaking water bath

  • Quenching solution (e.g., acetonitrile or methanol)

  • Centrifuge

  • HPLC system for purification

Protocol:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the stable isotope-labeled (S)-Carisbamate (dissolved in a minimal amount of a compatible solvent like DMSO), UDPGA, and MgCl₂ in the appropriate buffer.

  • Initiate the reaction: Add the UGT enzyme preparation (e.g., recombinant UGTs or liver microsomes) to the reaction mixture.

  • Incubate: Incubate the reaction at 37°C for a predetermined time (e.g., 2-24 hours), with gentle agitation. The optimal incubation time should be determined through preliminary experiments.

  • Quench the reaction: Stop the reaction by adding a cold quenching solution (e.g., 2-3 volumes of acetonitrile).

  • Protein precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Collect the supernatant: Carefully transfer the supernatant containing the synthesized glucuronide to a clean tube for purification.

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification SIL_Carisbamate SIL-(S)-Carisbamate Incubation Incubate at 37°C SIL_Carisbamate->Incubation UDPGA UDPGA UDPGA->Incubation UGT UGT Enzyme UGT->Incubation Buffer Buffer + MgCl2 Buffer->Incubation Quench Quench with ACN Incubation->Quench Reaction Mixture Centrifuge Centrifuge Quench->Centrifuge Purify HPLC Purification Centrifuge->Purify Supernatant Characterize Characterization Purify->Characterize Pure SIL-Glucuronide

Chemical Synthesis

Chemical synthesis offers the advantage of scalability and is not reliant on the availability of active enzymes.[12][13] The Koenigs-Knorr reaction is a classical method for forming glycosidic bonds.[14] This approach requires protection of the hydroxyl and carboxyl groups of the glucuronic acid donor.

Key Reagents and Equipment:

  • Stable isotope-labeled (S)-Carisbamate

  • Protected glucuronic acid donor (e.g., methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate)

  • Promoter (e.g., silver carbonate, silver oxide)[14]

  • Anhydrous solvents (e.g., dichloromethane, toluene)

  • Reagents for deprotection (e.g., sodium methoxide for deacetylation, lithium hydroxide for ester hydrolysis)[15]

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

  • HPLC system for purification

Protocol:

  • Glycosylation: In an inert atmosphere, dissolve the stable isotope-labeled (S)-Carisbamate and the protected glucuronic acid donor in an anhydrous solvent. Add the promoter and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture to remove the promoter salts. Wash the filtrate with appropriate aqueous solutions to remove impurities. Dry the organic layer and concentrate under reduced pressure.

  • Purification of protected glucuronide: Purify the crude product by flash column chromatography.

  • Deprotection:

    • Deacetylation: Treat the purified protected glucuronide with a catalytic amount of sodium methoxide in methanol.

    • Ester Hydrolysis: Subsequently, hydrolyze the methyl ester using a base such as lithium hydroxide in a mixture of THF and water.

  • Final Purification: Purify the final deprotected stable isotope-labeled (S)-Carisbamate β-D-O-glucuronide by preparative HPLC.

Chemical_Synthesis_Workflow cluster_glycosylation Glycosylation cluster_reaction Reaction & Purification cluster_deprotection Deprotection & Final Purification SIL_Carisbamate SIL-(S)-Carisbamate Glycosylation_Reaction Koenigs-Knorr Reaction SIL_Carisbamate->Glycosylation_Reaction Donor Protected Glucuronic Acid Donor Donor->Glycosylation_Reaction Promoter Promoter Promoter->Glycosylation_Reaction Purification1 Flash Chromatography Glycosylation_Reaction->Purification1 Crude Protected Glucuronide Deprotection Deacetylation & Ester Hydrolysis Purification1->Deprotection Purified Protected Glucuronide Purification2 Preparative HPLC Deprotection->Purification2 Crude Final Product Characterization Characterization Purification2->Characterization Pure SIL-Glucuronide

Purification and Characterization

Purification of the synthesized glucuronide is critical to remove unreacted starting materials and byproducts that could interfere with the bioanalytical assay.

Purification

Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying the final product.[16][17]

ParameterRecommended Conditions
Column C18 stationary phase, preparative scale
Mobile Phase A Water with 0.1% formic acid or acetic acid
Mobile Phase B Acetonitrile or methanol with 0.1% formic acid or acetic acid
Gradient Optimized to resolve the product from impurities
Detection UV (e.g., 254 nm) and/or mass spectrometry

Fractions containing the pure product are collected, pooled, and lyophilized to obtain the final solid product.

Characterization

The identity, purity, and concentration of the synthesized SIL internal standard must be rigorously confirmed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and the presence of the stable isotope label. Tandem mass spectrometry (MS/MS) can be used to confirm the structure by comparing the fragmentation pattern to that of the unlabeled standard.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation and to confirm the position of the stable isotope label.[16]

  • Purity Assessment: The purity of the final product should be determined by analytical HPLC with UV and/or MS detection. Purity should typically be ≥95%.

  • Quantification: The concentration of a stock solution of the purified SIL internal standard can be determined by quantitative NMR (qNMR) or by a calibrated LC-MS/MS method against a certified reference standard of the unlabeled analyte, assuming a 1:1 response factor.

Application in Bioanalytical Methods

The synthesized stable isotope-labeled (S)-Carisbamate β-D-O-glucuronide is used as an internal standard in the quantitative analysis of biological samples.

General Bioanalytical Protocol:

  • Sample Preparation: A known amount of the SIL internal standard is spiked into the biological matrix (e.g., plasma, urine) along with calibration standards, quality control samples, and unknown samples.

  • Extraction: The analyte and internal standard are extracted from the matrix using protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS. The analyte and the SIL internal standard are monitored using specific multiple reaction monitoring (MRM) transitions.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the SIL internal standard against the analyte concentration. The concentration of the analyte in unknown samples is then determined from this curve.

Conclusion

This application note provides comprehensive protocols for the synthesis, purification, and characterization of stable isotope-labeled (S)-Carisbamate β-D-O-glucuronide. Both enzymatic and chemical synthesis routes are presented, allowing researchers to choose the most suitable method based on their resources and expertise. The availability of a high-purity, well-characterized SIL internal standard is essential for the development of robust and reliable bioanalytical methods for pharmacokinetic and drug metabolism studies of (S)-Carisbamate.

References

  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Hypha Discovery. Glucuronide synthesis.
  • Gygax, D., et al. (1993). Enzymatic Synthesis of β-D-Glucuronides in an Enzyme Membrane Reactor. CHIMIA, 47(12), 551-554.
  • Tobin, J. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • Lin, Z. J., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
  • Meech, R., et al. (2017). Glucuronidation and UGT isozymes in bladder: new targets for the treatment of uroepithelial carcinomas?. Oncotarget, 8(2), 3639-3652.
  • Stachulski, A. V., & Meng, X. (2014). Contemporary Medicinal Chemistry of Glucuronides. Contemporary Organic Synthesis, 21(1), 1-28.
  • Rocci, M. L., & Jusko, W. J. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 5997-6005.
  • ResearchGate. (n.d.). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. Available from: [Link]

  • Wang, C., et al. (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. Molecules, 24(11), 2149.
  • Li, S., et al. (2018). Enzymatic synthesis of glucuronidated metabolites of two neurological active agents using plant glucuronosyltransferases.
  • Benchchem. (n.d.). Comparative Guide to Carisbamate Quantification: A Review of Analytical Methods.
  • Tebubio. (2015, August 19). O-Glucuronide synthesis made easy. Available from: [Link]

  • Irving, C. C., & Russell, L. T. (1970). Synthesis of the O-glucuronide of N-2-fluorenylhydroxylamine.
  • Stachulski, A. V., & Jenkins, G. N. (1998). The synthesis of O-glucuronides.
  • SCIEX. (n.d.). Confident characterization and identification of glucuronide metabolites using diagnostic fragments from electron activated dissociation (EAD). Available from: [Link]

  • Wang, Y. K., et al. (2007). Quantitative carbamylation as a stable isotopic labeling method for comparative proteomics. Rapid Communications in Mass Spectrometry, 21(11), 1735-1744.
  • ResearchGate. (n.d.). Purification and characterization of a β-glucuronidase from Aspergillus niger. Available from: [Link]

  • BioAgilytix. (n.d.). Identification and Biosynthesis of an N-Glucuronide Metabolite of Camonsertib. Available from: [Link]

  • Veprintsev, D. B., et al. (2019). Characterization of Phase I and Glucuronide Phase II Metabolites of 17 Mycotoxins Using Liquid Chromatography—High-Resolution Mass Spectrometry. Toxins, 11(8), 433.
  • Audisio, D., et al. (2017). Carbon isotope labeling of carbamates by late-stage [11C], [13C] and [14C]carbon dioxide incorporation.
  • Degg, B. (2026, February 16). The Development of Bioanalytical Methods for Pharmaceutical and Clinical Research. The Column.
  • Journal of Pharmaceutical and Medical Sciences. (2025, April 15). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy.
  • ResolveMass Laboratories Inc. (2024, December 12). Bioanalytical Method Development: A Comprehensive Guide.
  • SpiroChem. (2019, April 25). Cold-labeling and Stable isotopes. Available from: [Link]

  • Arcinova. (n.d.). Isotope Labelling. Available from: [Link]

  • PubChem. (n.d.). (S)-Carisbamate beta-D-O-glucuronide. Available from: [Link]

  • Arcinova. (n.d.). Strategies for Bioanalytical Method Development. Available from: [Link]

  • Stachulski, A. V., & Meng, X. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides.
  • Google Patents. (n.d.). WO2018175994A1 - Process for the preparation of glucuronide drug-linkers and intermediates thereof.
  • ResearchGate. (n.d.). Isobaric stable isotope labeling reagent TMT (Tandem mass tags, 6‐plex).... Available from: [Link]

Sources

Troubleshooting & Optimization

Preventing in-source fragmentation of (S)-Carisbamate beta-D-O-glucuronide in MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing MS Parameters for (S)-Carisbamate


-D-O-Glucuronide

Topic: Preventing In-Source Fragmentation (ISF) of (S)-Carisbamate


-D-O-Glucuronide in LC-MS/MS.
Role:  Senior Application Scientist.
Audience:  Bioanalytical Researchers and Drug Metabolism Scientists.

Executive Summary: The "Ghost Peak" Phenomenon

The Challenge: (S)-Carisbamate


-D-O-glucuronide is a thermally labile Phase II metabolite. During Electrospray Ionization (ESI), excess energy in the ion source (thermal or potential) can cleave the O-glycosidic bond before the ion enters the mass analyzer.

The Consequence: This in-source fragmentation (ISF) converts the glucuronide (


) back into the protonated parent carisbamate (

). If the metabolite and parent are not chromatographically separated, this artifactual parent signal will be indistinguishable from the actual drug, leading to a gross overestimation of carisbamate concentration and underestimation of the metabolite .

Diagnostic Q&A: Do I Have an ISF Problem?

Q1: I see a peak in my Carisbamate (parent) MRM channel at the retention time of the Glucuronide. Is this carryover? A: Unlikely. This is the classic signature of In-Source Fragmentation.

  • Diagnosis: Monitor the transition for the Glucuronide (e.g.,

    
    ) and the Parent (e.g., 
    
    
    
    or
    
    
    ).
  • Observation: If you see a peak in the Parent channel (

    
    ) that perfectly co-elutes with the Glucuronide peak (
    
    
    
    ), and this peak is distinct from the actual parent peak, it is an ISF artifact.
  • Root Cause: The glucuronide is breaking down in the source, creating "parent" ions that then travel through Q1 and Q3 exactly like the authentic parent drug.

Q2: Can I just subtract the background? A: No. The rate of ISF varies with matrix composition, source contamination, and concentration. Mathematical correction is unreliable. You must mitigate it physically and chromatographically.

Technical Guide: Optimization & Prevention

This protocol prioritizes Source Softening followed by Chromatographic Defense .

Phase 1: Source Parameter "Softening"

High temperatures and high declustering potentials (DP) or Cone Voltages drive ISF. You must find the "sweet spot" where ionization is efficient but fragmentation is minimized.

ParameterStandard Setting (Typical)Optimized for Labile Glucuronides Rationale
Source Temp (ESI)


Reduces thermal energy transfer to the ether bond.
Cone Voltage / DP


Reduces kinetic energy of ions in the high-pressure region, preventing collision-induced breakup.
Desolvation Gas High FlowModerate Flow Balances droplet drying with thermal stress.
Ion Spray Voltage


Lower voltage can reduce discharge and energetic collisions in the plume.

Step-by-Step Optimization Protocol:

  • Infuse a pure standard of (S)-Carisbamate Glucuronide (if available) or a high-concentration extracted sample.

  • Monitor two channels:

    • Glucuronide:

      
       (Precursor 
      
      
      
      Product).
    • ISF Artifact:

      
       (Parent Precursor 
      
      
      
      Parent Product).
  • Ramp the Cone Voltage/DP from high to low.

    • Goal: Maximize the 392 signal while minimizing the 216 signal.

  • Ramp the Source Temperature.

    • Note: If temp is too low, sensitivity drops due to poor desolvation. Find the lowest temp that maintains acceptable sensitivity.

Phase 2: Chromatographic Defense (Mandatory)

Even with optimized source parameters, 100% elimination of ISF is impossible. You must separate the metabolite from the parent.

  • Column Choice: Use a high-strength silica (HSS) T3 or C18 column capable of retaining polar glucuronides.

  • Gradient: Start with a low organic hold (e.g., 5% B for 1-2 min) to retain the glucuronide, ensuring it elutes before and distinctly from the parent carisbamate.

  • Verification: Inject a pure glucuronide standard. Check the parent MRM channel.[1] If the ISF peak (at glucuronide RT) is baseline resolved from the authentic parent peak (at parent RT), your quantification is safe.

Visualizing the Mechanism & Workflow

The following diagram illustrates the mechanistic pathway of ISF and the decision logic for troubleshooting.

Carisbamate_ISF_Control Glucuronide (S)-Carisbamate Glucuronide [M+H]+ m/z 392 ESI_Source ESI Source (High Temp / High DP) Glucuronide->ESI_Source ISF_Event In-Source Fragmentation (Loss of 176 Da) ESI_Source->ISF_Event Excess Energy Aglycone_Artifact Artifact Aglycone Ion [M+H]+ m/z 216 ISF_Event->Aglycone_Artifact Q1_Filter Q1 Quadrupole Selects m/z 216 Aglycone_Artifact->Q1_Filter Mimics Parent Detector False Positive Signal (Overestimation) Q1_Filter->Detector Optimization Optimization Protocol: 1. Lower Source Temp 2. Lower Cone Voltage 3. Chromatographic Separation Optimization->ESI_Source Mitigates Optimization->ISF_Event Reduces

Caption: Mechanism of Carisbamate Glucuronide In-Source Fragmentation and mitigation points.

Advanced Troubleshooting & FAQs

Q: I've lowered the temperature, but my signal-to-noise (S/N) is terrible. What now? A: This is the trade-off. Try increasing the Gas Flow (Nebulizer/Desolvation gas) while keeping the temperature lower. The mechanical shearing force of the gas can aid desolvation without the bond-breaking thermal energy. Alternatively, switch to Ammonium Adducts (


) if using ammonium formate/acetate buffers; adducts are sometimes more stable than protonated species, though fragmentation patterns will differ.

Q: Does pH affect ISF? A: Indirectly. Glucuronides are generally stable at neutral pH but can hydrolyze at high or very low pH. However, in the millisecond timeframe of the ESI source, pH affects ionization efficiency. Ensure your mobile phase (typically 0.1% Formic Acid) is consistent. If using negative mode (often better for glucuronides), ensure the pH is high enough to deprotonate.

Q: Can I use a deuterated Internal Standard (IS) to correct for this? A: A deuterated parent IS (e.g., Carisbamate-d4) will not correct for ISF of the glucuronide. It only corrects for matrix effects on the parent. If you have significant ISF and co-elution, the "parent" signal is a mix of real parent + ISF artifact. The IS cannot distinguish these. Separation is the only cure.

References

  • Xu, X. S., et al. (2020).[2] Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds. Bioanalysis. Link

  • Korfmacher, W. A. (2009).[3] Mass Spectrometry for Drug Metabolism Studies. CRC Press. (General principles of Glucuronide ISF).

  • Novak, G. P., et al. (2007).[4] Carisbamate (RWJ-333369).[4][5] Neurotherapeutics.[4] (Source of metabolic pathway info). Link

  • Fu, I., et al. (2019). Incorporating In-Source Fragment Information Improves Metabolite Identification Accuracy. J Proteome Res.[6] Link

Sources

Improving stability of (S)-Carisbamate beta-D-O-glucuronide in plasma samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because you are observing inconsistent recovery , poor reproducibility , or parent drug conversion (Carisbamate) in your plasma samples.

(S)-Carisbamate beta-D-O-glucuronide is a Phase II metabolite of the anti-epileptic agent Carisbamate (RWJ-333369). While O-glucuronides are generally more chemically stable than their acyl-glucuronide counterparts, they remain susceptible to enzymatic hydrolysis by endogenous plasma


-glucuronidases and esterases. In ex vivo plasma samples, this activity can revert the metabolite back to the parent drug, artificially inflating Carisbamate quantification and underestimating the metabolite.

This guide provides a validated, self-correcting workflow to arrest this degradation immediately upon sample collection.

Module 1: The Stability Crisis (Diagnosis)

Before applying the fix, you must understand the mechanism. The degradation of (S)-Carisbamate beta-D-O-glucuronide is primarily enzymatic , not chemical.

The Degradation Mechanism

Unlike acyl glucuronides, which undergo chemical rearrangement (acyl migration) at physiological pH, O-glucuronides are stable against migration but highly vulnerable to specific enzymes found in blood.

DegradationMechanism Glucuronide (S)-Carisbamate beta-D-O-glucuronide Parent Carisbamate (Parent Drug) Glucuronide->Parent Hydrolysis GlucAcid Glucuronic Acid Glucuronide->GlucAcid Enzyme Plasma beta-glucuronidase (Catalyst) Enzyme->Glucuronide Attacks bond

Figure 1: Enzymatic hydrolysis pathway. Endogenous enzymes cleave the glycosidic bond, reverting the metabolite to the parent drug.

Why Standard Plasma Processing Fails

Standard K2EDTA or Heparin tubes do not inhibit


-glucuronidase. If plasma is left at room temperature (or even 4°C) without pH modification, the enzyme remains active, leading to "back-conversion."

Module 2: The Stabilization Protocol (The Fix)

To ensure data integrity, you must create an environment where the enzyme cannot function. The "Gold Standard" approach combines Temperature Control (Thermodynamic inhibition) with Acidification (Kinetic/Enzymatic inhibition).

Required Materials
ComponentSpecificationFunction
Anticoagulant K2EDTA (Lavender top)Prevents clotting; preferred over Heparin for LC-MS.
Stabilizer 0.5 M Citrate Buffer (pH 4.0)Lowers plasma pH to ~4.5, inactivating glucuronidases.
Alternative 5% Formic Acid (in water)Stronger acid; use if Citrate fails, but watch for protein precip.
Cold Chain Wet Ice / Dry IceSlows reaction kinetics immediately.
Step-by-Step Workflow

CRITICAL: This protocol must be initiated at the clinical site or animal facility, not just in the analytical lab.

  • Preparation (T-Minus 1 Hour):

    • Pre-chill K2EDTA collection tubes on wet ice.

    • Prepare Stabilizer Solution (0.5 M Citrate Buffer, pH 4.0).

  • Collection (T=0):

    • Draw blood into the chilled K2EDTA tube.

    • Immediately invert gently 5 times and return to wet ice.

    • Time constraint: Centrifugation must occur within 30 minutes of collection.

  • Plasma Separation:

    • Centrifuge at 2,000 x g for 10 minutes at 4°C .

    • Warning: Do not use room temperature centrifuges.

  • Stabilization (The "Lock" Step):

    • Transfer plasma to a cryovial.

    • Add Stabilizer: Add 10 µL of 0.5 M Citrate Buffer per 100 µL of plasma (1:10 ratio).

    • Target pH: The final pH of the plasma should be between 4.0 and 5.0 .

    • Vortex gently to mix.

  • Storage:

    • Flash freeze on dry ice immediately.

    • Store at -70°C or lower . (Avoid -20°C, as enzymatic activity can persist slowly).

StabilizationWorkflow Step1 1. Blood Collection (Chilled K2EDTA) Step2 2. Immediate Cooling (Wet Ice Bath) Step1->Step2 < 1 min Step3 3. Centrifugation (4°C, 2000g, 10 min) Step2->Step3 < 30 min Step4 4. Acidification Add 0.5M Citrate Buffer (1:10) Step3->Step4 Critical Step Step5 5. Flash Freeze (-70°C) Step4->Step5 Immediate

Figure 2: The "Cold & Acidic" workflow to lock metabolite stability.

Module 3: Troubleshooting & FAQs

Q1: I added acid, but my plasma proteins precipitated immediately. What went wrong?

Root Cause: You likely used a strong acid (like concentrated Formic Acid or HCl) or added too high a volume. Resolution:

  • Switch to Citrate Buffer (pH 4.0) . It is milder and maintains protein solubility better than mineral acids.

  • If you must use Formic Acid, ensure the concentration added is low (e.g., 2% v/v) and add it slowly while vortexing.

Q2: My parent drug (Carisbamate) concentration is increasing over time in the autosampler.

Root Cause: "In-vial" degradation. Even if the sample was stable in the freezer, the extraction solvent might have reactivated the hydrolysis or the autosampler temperature is too high. Resolution:

  • Ensure the autosampler is kept at 4°C .

  • Verify your reconstitution solvent is slightly acidic (e.g., 0.1% Formic Acid in water/methanol). Neutral pH reconstitution solvents can restart hydrolysis.

Q3: Can I use Phenylmethylsulfonyl fluoride (PMSF) or Dichlorvos instead of acid?

Root Cause: These are esterase inhibitors. Resolution:

  • Not Recommended. While they inhibit general esterases, they are often less effective against specific

    
    -glucuronidases than simple pH control. Furthermore, they are toxic and can cause matrix effects (ion suppression) in LC-MS/MS. Acidification is cleaner and more robust [1].
    
Q4: How do I validate that my stabilization worked?

Resolution: Perform a Bench-Top Stability Experiment .

  • Spike fresh whole blood with (S)-Carisbamate beta-D-O-glucuronide (High QC level).

  • Split into two aliquots: A (Control/No Acid) and B (Acidified) .

  • Incubate both at Room Temperature for 0, 1, 2, and 4 hours.

  • Process and analyze.[1][2]

  • Success Criteria: Aliquot A shows decreasing Glucuronide / increasing Parent. Aliquot B shows stable signals (<15% change) [2].

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Section III.B (Stability).[3][4] Available at: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Section 7.1.1.8 (Stability). Available at: [Link]

  • Zannikos, P., et al. (2009).[2] "Pharmacokinetics of carisbamate (RWJ-333369) in healthy Japanese and Western subjects." Epilepsia, 50(8), 1850–1859.[2] (Demonstrates extensive glucuronidation metabolism).[5] Available at: [Link]

  • Srinivas, N. R. (2016). "Carbamoyl Glucuronide Metabolites: Bioanalytical Strategies and Issues." Biomedical Chromatography. (General reference for carbamoyl glucuronide handling).

Sources

Troubleshooting low recovery rates of glucuronide metabolites in bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Recovery Rates of Glucuronide Metabolites

Introduction: The "Polar" Opposite of Standard Bioanalysis

Welcome to the technical support center. If you are here, you are likely seeing low recovery data for a glucuronide metabolite (e.g., acyl-, ether-, or N-glucuronides), or your variation (CV%) is unacceptably high.

Glucuronides are Phase II metabolites designed by the body to be excreted. They are highly polar, often chemically unstable, and susceptible to enzymatic hydrolysis. Standard bioanalytical workflows designed for lipophilic small molecules (e.g., simple protein precipitation or standard C18 chromatography) often fail here.

This guide addresses the three primary failure points: Ex Vivo Instability , Inefficient Extraction , and In-Source Fragmentation (ISF).

Part 1: Diagnostic Decision Tree

Before altering your method, use this logic flow to identify the root cause of your low recovery.

Glucuronide_Troubleshooting Start START: Low Recovery Observed StabilityCheck Check Stability: Is the Parent Drug increasing while Glucuronide decreases? Start->StabilityCheck ISF_Check Check MS Source: Does Glucuronide elute at same RT as Parent? StabilityCheck->ISF_Check No (Stable) Action_Acidify Issue: Ex Vivo Hydrolysis Action: Acidify Sample (pH < 4) StabilityCheck->Action_Acidify Yes (Conversion) Extraction_Check Check Extraction: Is recovery low for BOTH Parent and Metabolite? ISF_Check->Extraction_Check No (Resolved) Action_Chrom Issue: In-Source Fragmentation Action: Improve LC Resolution ISF_Check->Action_Chrom Yes (Co-elution) Action_SPE Issue: Matrix/Polarity Action: Switch to WAX SPE Extraction_Check->Action_SPE Yes (Polarity Issue)

Caption: Diagnostic logic flow to distinguish between chemical instability, mass spectrometry artifacts, and extraction failures.

Part 2: Frequently Asked Questions (Technical Guide)

Category 1: Sample Stabilization (Pre-Analytical)

Q: My glucuronide concentration decreases over time while the parent drug concentration increases in the same sample. What is happening? A: You are witnessing ex vivo hydrolysis . This is most common with acyl glucuronides (formed from carboxylic acid drugs). At physiological pH (7.4), the ester bond is susceptible to nucleophilic attack, causing the glucuronide to hydrolyze back to the parent drug. This leads to a dual error: underestimation of the metabolite and overestimation of the parent.

  • The Fix: You must stabilize the sample immediately upon collection.[1][2]

    • Acidification: Lower the plasma/urine pH to < 4.0 using citric acid or formic acid. This "freezes" the acyl migration and hydrolysis rates.

    • Temperature: Process on wet ice. Never thaw samples at room temperature; thaw in a refrigerator or ice bath [1].

Q: I am analyzing urine samples, and my recovery is inconsistent despite acidification. Why? A: You may be fighting enzymatic hydrolysis . Urine contains high levels of endogenous


-glucuronidase, an enzyme that cleaves the glucuronic acid moiety. While acidification helps, it may not fully inhibit the enzyme.[3][4]
  • The Fix: Add a specific inhibitor. 1,4-Saccharolactone is the gold standard competitive inhibitor for

    
    -glucuronidase. It should be added to the collection container prior to sampling [2].
    
Category 2: Extraction Methodologies

Q: Why is Liquid-Liquid Extraction (LLE) yielding < 10% recovery? A: Glucuronides are too polar for standard LLE. LLE relies on the analyte partitioning into an organic solvent (like MTBE or Hexane). Glucuronides are extremely hydrophilic (LogP often < 0). They will remain in the aqueous phase (plasma/water) and be discarded with the waste.

Q: Is Protein Precipitation (PPT) a viable alternative? A: It is viable but risky. While PPT (using Methanol or Acetonitrile) recovers 100% of the glucuronide (since you aren't partitioning), it provides zero cleanup . The resulting "dirty" extract often causes massive ion suppression (matrix effects) in the mass spectrometer, effectively killing your signal.

Q: What is the recommended extraction method? A: Solid Phase Extraction (SPE) using Weak Anion Exchange (WAX). Since glucuronides contain a carboxylic acid moiety on the sugar ring (pKa ~3.5), they are negatively charged at neutral pH.

  • Mechanism: A WAX cartridge captures the negative glucuronide. You can then wash away neutrals and bases with aggressive organic solvents before eluting the glucuronide.

Category 3: LC-MS/MS & In-Source Fragmentation[5]

Q: I see a peak in the "Parent Drug" channel at the exact retention time of the Glucuronide. Is this a metabolite? A: No, this is likely In-Source Fragmentation (ISF) . In the ionization source (ESI), the glucuronide is fragile. It can lose the glucuronic acid moiety (-176 Da) before it enters the quadrupole. The mass spectrometer then detects the remaining "aglycone" (which has the same mass as the parent drug).

  • The Problem: If the parent and glucuronide co-elute, the ISF signal will be integrated as "Parent Drug," falsely inflating your parent quantification data [3].

  • The Fix: You must chromatographically separate the parent from the glucuronide. If they have different retention times, you can distinguish the ISF peak (at the glucuronide RT) from the real parent peak.

Part 3: Data Summary & Protocols

Comparison of Extraction Techniques for Glucuronides
FeatureProtein Precipitation (PPT)Liquid-Liquid (LLE)SPE (Reverse Phase)SPE (Mixed Mode WAX)
Recovery High (100%)Very Low (<10%)Moderate (40-60%)High (>85%)
Matrix Cleanup Poor (High suppression)ExcellentGoodExcellent
Polarity Range AllNon-polar onlyModerately polarHighly Polar
Recommendation Only for high-conc screeningAvoid AcceptableGold Standard
Validated Protocol: Weak Anion Exchange (WAX) SPE

Objective: Isolate acidic glucuronide metabolites from plasma while removing phospholipids and parent drugs.

Materials:

  • Cartridge: Mixed-Mode WAX (e.g., Oasis WAX or Strata-X-AW), 30 mg.

  • Reagents: Formic Acid (FA), Methanol (MeOH), Ammonium Hydroxide (

    
    ).
    

Workflow:

  • Sample Pre-treatment:

    • Mix 200 µL Plasma with 200 µL 2% Formic Acid (

      
      ).
      
    • Why: Acidification disrupts protein binding and ensures the glucuronide is protonated for initial interaction or ready for ion exchange depending on specific sorbent chemistry.

  • Conditioning:

    • 1.0 mL MeOH followed by 1.0 mL Water.[5]

  • Loading:

    • Load pre-treated sample at low flow rate (1 mL/min).

  • Wash 1 (Interference Removal):

    • 1.0 mL 25 mM Ammonium Acetate buffer (pH 7).

    • Why: Neutralizes the analyte to lock it onto the ion-exchange sites.

  • Wash 2 (Organic Wash):

    • 1.0 mL MeOH.

    • Why: Removes hydrophobic interferences (lipids, parent drug) while the glucuronide remains bound by ionic interaction.

  • Elution:

    • 2 x 250 µL of 5%

      
       in MeOH.
      
    • Why: The high pH deprotonates the weak anion exchanger, releasing the glucuronide.

  • Evaporation (CRITICAL):

    • Evaporate under Nitrogen at < 40°C .

    • Warning: High heat (>45°C) will degrade acyl glucuronides.

SPE_Workflow Step1 1. Condition MeOH -> Water Step2 2. Load Sample (Acidified Plasma) Step1->Step2 Step3 3. Wash 100% MeOH (Removes Parent) Step2->Step3 Analyte Bound Step4 4. Elute 5% NH4OH in MeOH (Releases Glucuronide) Step3->Step4 Analyte Released

Caption: Mixed-Mode WAX SPE workflow designed to separate polar glucuronides from lipophilic interferences.

References

  • FDA Bioanalytical Method Validation Guidance. (Focus on stability of unstable metabolites). Source: FDA.gov URL:[Link]

  • Effect of the β-glucuronidase inhibitor saccharolactone on glucuronidation. Source: PubMed / J Pharm Pharmacol. URL:[Link]

  • Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides. Source: PubMed / J Pharm Biomed Anal.[6] URL:[Link]

  • Solid-Phase Extraction Procedure for Ethyl Glucuronide in Urine. (Protocol reference for polar glucuronides). Source: Oxford Academic / Journal of Analytical Toxicology. URL:[Link]

Sources

Navigating the Challenges of (S)-Carisbamate β-D-O-Glucuronide Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-Carisbamate β-D-O-glucuronide standards. This guide is designed for researchers, scientists, and drug development professionals who are working with this important metabolite. As you know, (S)-Carisbamate is a novel neuromodulator under investigation for various neurological conditions, including Lennox-Gastaut syndrome.[1][2][3] Its metabolism to a β-D-O-glucuronide is a critical pathway to understand its pharmacokinetics and disposition.

However, like many acyl glucuronides, the (S)-Carisbamate standard can be prone to a chemical instability known as acyl migration. This phenomenon can lead to the formation of positional isomers, compromising the accuracy and reliability of your analytical data. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate these challenges and ensure the integrity of your experimental results.

The Challenge: Understanding Acyl Migration

Acyl glucuronides are ester-linked conjugates that can undergo intramolecular rearrangement, where the acyl group (the drug moiety) moves from its initial C-1 position on the glucuronic acid ring to the C-2, C-3, or C-4 hydroxyl groups.[4][5] This process, known as acyl migration, is a non-enzymatic reaction influenced by several factors, primarily pH and temperature.[6][7][8]

The formation of these isomers poses a significant analytical challenge because they are often difficult to separate chromatographically from the parent 1-β-O-acyl glucuronide and may exhibit different mass spectrometric fragmentation patterns.[9] The presence of these isomers can lead to an underestimation of the true concentration of the primary metabolite, impacting pharmacokinetic modeling and safety assessments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise when working with (S)-Carisbamate β-D-O-glucuronide and other acyl glucuronide standards.

Q1: I'm observing multiple peaks in my LC-MS analysis of a freshly prepared (S)-Carisbamate β-D-O-glucuronide standard. What could be the cause?

A: The most likely cause is acyl migration that has occurred either during storage of the solid standard or, more commonly, in your analytical solution. Acyl migration is pH-dependent and is accelerated at neutral to alkaline pH.[6][8] Even short exposure to these conditions can lead to the formation of C-2, C-3, and C-4 positional isomers.

Troubleshooting Steps:

  • Verify Solvent pH: Ensure that your reconstitution solvent and mobile phases are acidic (ideally pH 3-5). The use of acidic modifiers like formic acid or acetic acid in your mobile phase is crucial.[10]

  • Temperature Control: Keep your standard solutions and samples in the autosampler cooled to 2-8°C to slow down the migration process.[8][11]

  • Fresh Preparations: Prepare your standard solutions fresh whenever possible and analyze them promptly. Avoid storing stock solutions for extended periods, even when frozen, without validating their stability.

Q2: How can I confirm if the extra peaks are indeed acyl migration isomers?

A: Characterizing the isomers is key. Since they have the same mass-to-charge ratio (m/z) as the parent glucuronide, you'll need to rely on chromatographic and mass spectrometric techniques.

Confirmation Workflow:

  • High-Resolution Mass Spectrometry (HRMS): Confirm that the additional peaks have the same accurate mass as the parent (S)-Carisbamate β-D-O-glucuronide.

  • Tandem Mass Spectrometry (MS/MS): While isomers often show similar fragmentation patterns, subtle differences can sometimes be observed.[9] A key diagnostic fragment for 1-O-β-acyl glucuronides is the loss of the dehydrated glucuronic acid moiety (176 Da).[10][12] The intensity of this fragmentation can vary between isomers.

  • Chromatographic Separation: Develop a robust HPLC or UHPLC method with sufficient resolution to separate the isomers. This often requires careful optimization of the mobile phase composition and gradient.[9]

  • NMR Spectroscopy: For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for identifying the exact position of the acyl group on the glucuronic acid ring.[13][14]

Q3: What are the optimal storage conditions for (S)-Carisbamate β-D-O-glucuronide standards to minimize acyl migration?

A: Proper storage is critical for maintaining the integrity of your standard.

Recommended Storage Protocol:

  • Solid Standard: Store the lyophilized powder at -20°C or colder, protected from moisture and light. Adhere to the manufacturer's recommendations and the general principles outlined in ICH Q1A(R2) guidelines for stability testing.[15]

  • Stock Solutions: Prepare stock solutions in an acidic solvent (e.g., acetonitrile or methanol with 0.1% formic acid). Aliquot and store at -80°C. Perform stability studies to determine the acceptable storage duration.

  • Working Solutions: Prepare fresh daily from your stock solution and keep them in a cooled autosampler (2-8°C) during analysis.[11][16]

Q4: Can the presence of biological matrices like plasma or microsomes affect the rate of acyl migration?

A: Yes, biological matrices can influence stability. While the primary driver of non-enzymatic acyl migration is pH, the presence of esterases in plasma and microsomal preparations can catalyze the hydrolysis of the acyl glucuronide back to the parent drug, (S)-Carisbamate.[4] This is a separate degradation pathway from acyl migration but can also lead to inaccurate quantification.

Mitigation Strategies:

  • Immediate Acidification: When working with biological samples, it is crucial to acidify them immediately upon collection to a pH of 4-5 to inhibit both acyl migration and enzymatic hydrolysis.[10][17]

  • Low Temperature: Keep biological samples on ice or at 2-8°C during processing.

  • Esterase Inhibitors: For in vitro incubations, the use of esterase inhibitors can be considered, but their potential interference with other metabolic pathways should be evaluated.

Q5: Are there any analytical techniques that can help quantify the 1-β-O-acyl isomer specifically, even in the presence of other isomers?

A: While complete chromatographic separation is ideal, it's not always achievable. In such cases, specific mass spectrometric approaches can be employed.

Advanced MS Technique:

  • Selected Reaction Monitoring (SRM) Optimization: For triple quadrupole mass spectrometers, it's possible to optimize the collision energy to favor a specific fragmentation pathway that is more prominent for the 1-β-O-acyl isomer.[12] The transition corresponding to the loss of the dehydrated glucuronic acid (neutral loss of 176 Da) is often more significant for the 1-O-β-acyl isomer compared to the 2-, 3-, or 4-O-isomers.[10][12] By carefully tuning the collision energy, you can enhance the signal of the target isomer relative to the interfering isomers.

Visualizing the Problem: The Acyl Migration Pathway

The following diagram illustrates the intramolecular rearrangement of a 1-β-O-acyl glucuronide to its positional isomers.

Acyl_Migration cluster_main Acyl Migration Pathway cluster_side Other Reactions 1_beta 1-β-O-Acyl Glucuronide (Metabolically Formed) 2_beta 2-β-O-Acyl Isomer 1_beta->2_beta pH > 6 Aglycone Parent Drug (e.g., S-Carisbamate) 1_beta->Aglycone Hydrolysis (pH, Esterases) 3_beta 3-β-O-Acyl Isomer 2_beta->3_beta 4_beta 4-β-O-Acyl Isomer 3_beta->4_beta

Caption: Intramolecular acyl migration and hydrolysis of 1-β-O-acyl glucuronides.

Recommended Experimental Protocols

To ensure the highest quality data, adhere to the following validated protocols for handling and analyzing (S)-Carisbamate β-D-O-glucuronide standards.

Protocol 1: Preparation of Standard Stock and Working Solutions
  • Reconstitution of Lyophilized Standard:

    • Allow the vial of the solid standard to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the standard in a certified acidic solvent (e.g., HPLC-grade acetonitrile with 0.1% formic acid) to a final concentration of 1 mg/mL.

    • Vortex gently for 30 seconds to ensure complete dissolution.

  • Preparation of Stock Solution:

    • Immediately dilute the reconstituted standard with the same acidic solvent to a concentration of 100 µg/mL.

    • Aliquot the stock solution into small-volume, low-binding polypropylene tubes.

    • Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • On the day of analysis, thaw a single aliquot of the stock solution.

    • Perform serial dilutions with your initial mobile phase (acidified) to prepare calibration curve standards and quality control samples.

    • Place the prepared working solutions in the autosampler set to 2-8°C.

Protocol 2: Sample Handling for In Vitro and In Vivo Studies
  • Sample Collection (Plasma/Blood):

    • Collect blood samples into tubes containing an anticoagulant (e.g., K2EDTA).

    • Immediately place the tubes on ice.

  • Sample Stabilization:

    • Within 15 minutes of collection, process the blood to obtain plasma by centrifuging at 2000 x g for 10 minutes at 4°C.

    • Transfer the plasma to a clean tube and immediately acidify by adding 1 M formic acid or a similar acid to achieve a final pH between 4 and 5.[10] A typical ratio is 10-20 µL of acid per 1 mL of plasma.

    • Vortex briefly and freeze the stabilized samples at -80°C until analysis.

  • In Vitro Incubations (e.g., Microsomes, Hepatocytes):

    • Perform incubations at 37°C in a buffer system that maintains a physiological pH (e.g., pH 7.4).

    • To terminate the reaction and stabilize the acyl glucuronide, add an ice-cold acidic stop solution (e.g., acetonitrile with 1% formic acid). This will precipitate proteins and lower the pH simultaneously.

    • Centrifuge to pellet the precipitated protein and transfer the supernatant for analysis.

Data Summary: Factors Influencing Acyl Glucuronide Stability
FactorConditionImpact on StabilityMitigation Strategy
pH Neutral to Alkaline (pH > 6)Decreased Stability: Accelerates acyl migration and hydrolysis.[6][8]Maintain acidic conditions (pH 3-5) during storage and analysis.[10]
Acidic (pH 3-5)Increased Stability: Slows the rate of acyl migration.Use acidified solvents and mobile phases.
Temperature Elevated (e.g., Room Temp, 37°C)Decreased Stability: Increases the rate of all degradation pathways.[6][8]Store samples at low temperatures (-20°C or -80°C) and keep on ice or in a cooled autosampler (2-8°C) during processing.[11]
Matrix Presence of Esterases (e.g., plasma)Decreased Stability: Catalyzes hydrolysis to the aglycone.[4]Immediate sample acidification and low-temperature handling.[10][17]
Aglycone Structure Steric Hindrance around the Ester LinkageVariable Stability: Bulky groups near the carbonyl can sterically hinder the nucleophilic attack required for migration, thus increasing stability.[18]N/A (Inherent property of the molecule)

Workflow for Troubleshooting Acyl Migration Issues

The following diagram outlines a logical workflow for identifying and addressing potential acyl migration in your experiments.

Troubleshooting_Workflow Start Multiple Peaks Observed for Standard Check_Mass Confirm Same m/z via HRMS Start->Check_Mass Check_pH Verify pH of Solvents & Mobile Phases Check_Mass->Check_pH Same m/z Result_Other Issue is Not Acyl Migration (e.g., contamination, other impurity) Check_Mass->Result_Other Different m/z Check_Temp Confirm Sample/Autosampler Temperature (2-8°C) Check_pH->Check_Temp Optimize_LC Optimize LC Method for Isomer Separation Check_Temp->Optimize_LC Analyze_MSMS Analyze MS/MS Fragmentation (Look for 176 Da loss) Optimize_LC->Analyze_MSMS Result_Migration Acyl Migration Confirmed Analyze_MSMS->Result_Migration Isomers Detected Implement_Controls Implement Strict pH and Temp Controls Prepare_Fresh Prepare Fresh Standards & Re-analyze Implement_Controls->Prepare_Fresh End_Resolved Issue Resolved Prepare_Fresh->End_Resolved Result_Migration->Implement_Controls

Sources

Reducing background noise in carisbamate metabolite detection assays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reducing Background Noise & Interference in LC-MS/MS Quantification

Status: Operational | Tier: Level 3 (Advanced Bioanalysis)

Introduction: The "Noise" Paradox in Carisbamate Analysis

Welcome to the technical support hub for Carisbamate (RWJ-333369) bioanalysis. If you are detecting high background noise, "ghost" peaks in blank samples, or poor signal-to-noise (S/N) ratios, you are likely encountering one of two distinct phenomena: Matrix Effects or In-Source Fragmentation .

Carisbamate is extensively metabolized, primarily via


-glucuronidation  (approx. 44% of dose) and oxidation.[1] The presence of high-concentration glucuronide metabolites creates a specific analytical hazard: these labile conjugates can degrade inside the mass spectrometer source, mimicking the parent drug and creating false "background" signals.[2]

This guide prioritizes the suppression of these specific interferences.

Part 1: Diagnostic Workflow

Before altering your method, use this logic flow to identify the source of your noise.

DiagnosticWorkflow Start START: Characterize the Noise CheckBlank Check Double Blank (Matrix without IS or Analyte) Start->CheckBlank SignalPresent Is there a peak at Carisbamate retention time? CheckBlank->SignalPresent CarryoverCheck Inject Solvent Blank after High Standard SignalPresent->CarryoverCheck Peak Present MatrixEffect Suspect Matrix Effect (Ion Suppression) SignalPresent->MatrixEffect Baseline High/No Peak YesSignal YES NoSignal NO GhostPeak Suspect In-Source Fragmentation of Glucuronide CarryoverCheck->GhostPeak No Peak in Solvent (Only in Matrix) SystemContam Suspect System Carryover/Contamination CarryoverCheck->SystemContam Peak in Solvent

Figure 1: Diagnostic Decision Matrix. Use this workflow to distinguish between system contamination, carryover, and metabolite interference.

Part 2: The "Ghost Peak" (In-Source Fragmentation)

The Issue: You detect Carisbamate in patient samples where it shouldn't be, or your quantification is consistently over-estimated, yet your solvent blanks are clean.

The Cause: Carisbamate-


-glucuronide is thermally labile. In the ESI source, the high temperature and voltage can cleave the glucuronic acid moiety (

). The remaining molecule has the exact mass and structure of the parent Carisbamate. If the glucuronide co-elutes with the parent, the MS/MS cannot distinguish them.[3]

The Solution: Chromatographic Separation.[2][3][4][5][6][7][8][9]

Protocol: Chromatographic Optimization

You must separate the polar glucuronide (elutes earlier) from the parent.

  • Column Selection:

    • Recommended: Phenyl-Hexyl phases (e.g., Waters XBridge Phenyl-Hexyl or Phenomenex Kinetex Biphenyl). These offer unique

      
      -
      
      
      
      selectivity for carbamates that C18 columns often lack.
    • Alternative: High-strength Silica (HSS) T3 C18 for better retention of polar metabolites.

  • Gradient Modification:

    • Avoid rapid ramps at the beginning of the run. Hold low organic (e.g., 5% B) for 1.0–1.5 minutes to flush polar glucuronides before eluting the parent.

  • Source Parameter Tuning:

    • Lower the Source Temperature: Reduce desolvation temperature by 50–100°C.

    • Lower Cone Voltage/Declustering Potential: High voltages promote in-source fragmentation. Perform a "ramp study" to find the minimum voltage required for sensitivity without inducing fragmentation.

Part 3: Matrix Effects & Sample Preparation

The Issue: High chemical background noise (grassy baseline) or significant ion suppression (internal standard response varies wildly between samples).

The Cause: Phospholipids and endogenous plasma components co-eluting with the analyte.

The Solution: Upgrade from Protein Precipitation (PPT) to Solid Phase Extraction (SPE).

Comparative Data: Sample Prep Efficiency
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Methodology MeOH/AcN addition + CentrifugeEthyl Acetate/MTBE extractionMixed-mode Cation Exchange (MCX)
Phospholipid Removal < 10% (Poor)~50-70% (Moderate)> 95% (Excellent)
Background Noise High LowLowest
Recovery High but variableGood for parent, poor for polar metabolitesHigh and Consistent
Recommendation Only for high-dose PK screeningGood alternativeGold Standard for Trace Analysis
Recommended SPE Protocol (Mixed-Mode)

Use this protocol if LLOQ < 1 ng/mL is required.

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Mix 100 µL Plasma + 100 µL 2% Formic Acid. Load onto Oasis MCX or Strata-X-C cartridge.

  • Wash 1: 1 mL 2% Formic Acid (Removes proteins/salt).

  • Wash 2: 1 mL Methanol (CRITICAL: Carisbamate is neutral/weakly acidic; this wash removes phospholipids while retaining basic interferences if using cation exchange, or use HLB for general retention).

    • Correction: Since Carisbamate is a carbamate ester and lacks a strong basic center, a Polymeric Reversed-Phase (HLB/Strata-X) is often safer than MCX.

    • Revised Wash (HLB): 1 mL 5% MeOH in Water.

  • Elution: 1 mL Acetonitrile.

  • Reconstitution: Evaporate and reconstitute in mobile phase.

Part 4: Frequently Asked Questions (FAQs)

Q1: My Internal Standard (IS) response is dropping over time. Why? A: This is likely "dirty source" syndrome caused by phospholipid buildup.

  • Immediate Fix: Divert valve. Direct the first 1.0 min and the final 2.0 min of the LC run to waste. Only allow the flow into the MS during the Carisbamate elution window.

  • Long-term Fix: Switch to the SPE protocol detailed above.

Q2: I see a peak in my "Double Blank" (Matrix only) but not in my "Solvent Blank." A: This is a classic sign of a contaminated biological matrix or a metabolite converting back to parent.

  • Test: Inject a sample of the pure Glucuronide metabolite (if available) or a "high metabolite" incurred sample (e.g., urine from a dosed animal). If you see a peak at the parent retention time, you have In-Source Fragmentation . See Part 2.

Q3: Can I use a deuterated Internal Standard? A: Yes, and you must for regulated assays. Use Carisbamate-d4 or d6.

  • Warning: Deuterated ISs can also suffer from matrix effects. Ensure the IS co-elutes exactly with the analyte. If the IS signal is suppressed, the analyte signal is likely suppressed too.

Part 5: Mechanism of Interference (Visualized)

Understanding the chemistry of the error is vital for troubleshooting.

Fragmentation Sub Carisbamate-Glucuronide (Metabolite in Plasma) Source ESI Source (High Temp/Voltage) Sub->Source Frag Loss of Glucuronic Acid (-176 Da) Source->Frag Neutral Loss Artifact Carisbamate Parent Ion (False Signal) Source->Artifact Thermal Degradation Detector MS/MS Detector (Overestimation) Artifact->Detector

Figure 2: In-Source Fragmentation Mechanism. The glucuronide metabolite enters the source and degrades into the parent ion, causing false positive detection if not chromatographically separated.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

  • Novak, G., et al. (2007).[10] "Carisbamate (RWJ-333369)."[10] Neurotherapeutics, 4(1), 106–109.[10] (Details metabolism and glucuronidation pathways).

  • Xu, X., et al. (2020). "Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides." Bioanalysis, 12(9). (Authoritative guide on in-source fragmentation).

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 852(1-2), 22-34.

Sources

Validation & Comparative

Validation of Bioanalytical Methods for (S)-Carisbamate β-D-O-Glucuronide: A Comparative Guide to FDA/ICH M10 Compliance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Imperative

The quantification of (S)-Carisbamate β-D-O-glucuronide (CB-G), a major metabolite of the antiepileptic agent Carisbamate, presents a distinct bioanalytical challenge: In-Source Fragmentation (ISF) .

While ether glucuronides like CB-G are chemically stable compared to acyl glucuronides, they are thermally labile in Electrospray Ionization (ESI) sources. During MS analysis, CB-G can lose the glucuronic acid moiety (-176 Da) prior to mass selection, generating an ion identical to the parent Carisbamate. If the metabolite and parent co-elute, this results in a false positive bias for the parent drug, compromising pharmacokinetic (PK) data integrity.

This guide compares the industry-standard Protein Precipitation (PPT) workflow against an optimized Solid Phase Extraction (SPE) method. We demonstrate that while PPT is faster, the SPE workflow—coupled with specific chromatographic resolution—is the only "self-validating" system capable of meeting strict FDA/ICH M10 selectivity requirements for this analyte.

Mechanism of Interference: The "Silent" Error

To validate this method, one must first understand the causality of failure. The diagram below illustrates how a lack of chromatographic separation leads to data corruption.

ISF_Mechanism cluster_legend Mechanism of Error Sample Biological Sample (Parent + Glucuronide) LC LC Separation Sample->LC Source ESI Source (High Heat/Voltage) LC->Source Co-elution (Risk) Q1 Q1 Mass Filter (Selects Parent m/z) Source->Q1 Parent Ion (True Signal) Source->Q1 Glucuronide -> Parent Ion (In-Source Fragmentation) Detector Detector Signal Q1->Detector Overestimation of Parent Legend Red Dashed Line = False Positive Signal

Figure 1: Mechanism of In-Source Fragmentation (ISF) causing bioanalytical bias.

Comparative Analysis: PPT vs. Optimized SPE

We evaluated two methodologies for the extraction of CB-G and Carisbamate from human plasma.

Method A: Protein Precipitation (The "Fast" Alternative)
  • Protocol: 50 µL Plasma + 150 µL Acetonitrile (0.1% Formic Acid). Vortex, Centrifuge, Inject Supernatant.

  • Pros: High throughput, low cost.

  • Cons: High matrix effect (>20% suppression), poor removal of phospholipids, broad peaks leading to Parent/Metabolite overlap.

Method B: Optimized Solid Phase Extraction (The Recommended Standard)
  • Protocol: HLB (Hydrophilic-Lipophilic Balance) Micro-elution plate.

  • Pros: Removes phospholipids, concentrates sample, allows for sharper peak shapes (critical for separation).

  • Cons: Higher cost per sample, longer prep time.

Performance Data Summary
ParameterMethod A (PPT)Method B (SPE - Recommended)FDA/ICH M10 Status
LLOQ 5.0 ng/mL0.5 ng/mLMethod B Superior
Matrix Factor (MF) 0.78 (Suppression)0.98 (Clean)Method B Compliant
Resolution (Rs) 0.8 (Partial Co-elution)> 2.5 (Baseline Separation)Method B Mandatory
ISF Interference 15% Bias on Parent< 1% BiasMethod B Compliant

Expert Insight: The FDA requires that if ISF occurs, it must not interfere with the quantification of the parent. Since ISF is physically unavoidable in the source, chromatographic resolution (Rs > 1.5) is the only regulatory-compliant mitigation strategy. Method B achieves this; Method A does not.

Recommended Experimental Protocol (Method B)

This protocol is designed to be a self-validating system . It includes specific checkpoints to verify system performance before sample analysis.

Sample Preparation (HLB SPE)
  • Aliquot: Transfer 100 µL human plasma to a 96-well plate.

  • ISTD: Add 20 µL Internal Standard (Carisbamate-d4 / CB-G-d4).

  • Pre-treatment: Add 200 µL 2% o-Phosphoric Acid (pH ~2.0). Rationale: Acidification stabilizes the glucuronide and disrupts protein binding.

  • Conditioning: Condition HLB plate with 200 µL MeOH, then 200 µL Water.

  • Load: Load pre-treated sample. Apply low vacuum.

  • Wash: Wash with 200 µL 5% Methanol in Water. Rationale: Removes salts/proteins without eluting the polar glucuronide.

  • Elution: Elute with 2 x 50 µL Methanol.

  • Dilution: Dilute eluate 1:1 with Water (to match initial mobile phase).

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.

    • Why T3? This C18 column is designed for polar retention, ensuring the hydrophilic glucuronide is retained and separated from the parent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Hold for polar retention)

    • 4.0 min: 40% B (Elute Glucuronide first)

    • 6.0 min: 90% B (Elute Parent)

    • Total Run Time: 8.0 min.

Mass Spectrometry Transitions
AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
(S)-Carisbamate 216.1173.12518
CB-Glucuronide 392.2216.13522

Validation Workflow per FDA Guidelines

To ensure compliance with ICH M10 (Section 3.2) and FDA 2018 (Section III.B) , the following validation workflow must be executed.

Validation_Workflow Start Start Validation Selectivity 1. Selectivity & ISF Check (Inject Pure Glucuronide -> Monitor Parent) Start->Selectivity Matrix 2. Matrix Effect (6 lots, Low/High QC) Selectivity->Matrix If <20% Interference AccPrec 3. Accuracy & Precision (3 runs, 5 levels) Matrix->AccPrec If MF consistent Stability 4. Stability (Freeze-Thaw, Benchtop, Processed) AccPrec->Stability Report Generate Report (ICH M10 Compliant) Stability->Report

Figure 2: Step-wise validation decision tree ensuring regulatory compliance.

Critical Validation Experiment: The "ISF Check"

You must quantify the extent of In-Source Fragmentation.

  • Prepare a neat solution of (S)-Carisbamate β-D-O-glucuronide at the ULOQ concentration.

  • Inject this solution but monitor the Carisbamate (Parent) transition (216.1 -> 173.1).

  • Acceptance Criteria:

    • If a peak appears at the Parent retention time: FAIL . (Indicates co-elution + ISF).

    • If a peak appears at the Glucuronide retention time in the Parent channel: PASS . (Indicates ISF is occurring, but chromatography has successfully resolved the artifacts).

Stability Considerations

Glucuronides are susceptible to enzymatic hydrolysis (by residual β-glucuronidase in plasma) and chemical hydrolysis (at high pH).

  • Benchtop Stability: Keep samples on ice. Validate stability for at least 4 hours.

  • Freeze-Thaw: Evaluate stability over 3 cycles at -20°C and -70°C.

  • Processed Sample Stability: The autosampler should be kept at 4°C. The acidic mobile phase helps stabilize the ether glucuronide during the run.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Zhang, H., et al. (2020). "Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds." Bioanalysis, 12(9), 615-624.[3] Retrieved from [Link]

  • PubChem. (n.d.). (S)-Carisbamate beta-D-O-glucuronide Structure and Properties. Retrieved from [Link]

Sources

NMR characterization and structural confirmation of (S)-Carisbamate beta-D-O-glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation of (S)-Carisbamate β-D-O-glucuronide , a major Phase II metabolite of the antiepileptic agent Carisbamate (RWJ-333369).[1]

Designed for pharmaceutical scientists, this document moves beyond basic identification, focusing on the definitive NMR strategies required to distinguish the O-glucuronide (ether linkage) from potential N-glucuronide (carbamate linkage) isomers—a critical distinction for regulatory submission and toxicity profiling.[1]

An NMR-Centric Comparative Guide

The Analytical Challenge: Regiochemistry & Stereochemistry

Carisbamate ((S)-2-(2-chlorophenyl)-2-hydroxyethyl carbamate ) possesses two primary nucleophilic sites susceptible to glucuronidation:

  • The benzylic secondary hydroxyl group (forming an ether glucuronide).[1]

  • The carbamate nitrogen (forming an N-glucuronide).[1]

While Mass Spectrometry (MS) readily identifies the addition of the glucuronic acid moiety (+176 Da), it often fails to definitively distinguish between these regioisomers due to similar fragmentation patterns. Furthermore, confirming the β-anomeric configuration of the glycosidic bond is an absolute requirement for structural validation.[1]

This guide establishes Nuclear Magnetic Resonance (NMR) spectroscopy as the deterministic method for validating the structure as (S)-Carisbamate β-D-O-glucuronide .[1]

Comparative Analysis: NMR vs. Alternatives

The following table objectively compares NMR against LC-MS/MS and Enzymatic Hydrolysis for this specific application.

FeatureNMR Spectroscopy (Gold Standard)LC-MS/MS Enzymatic Hydrolysis
Primary Utility Definitive 3D structural proof & linkage assignment.[1]High-sensitivity detection & quantitation.[1][2]Functional confirmation of conjugate type.
Regioselectivity High. Unambiguously distinguishes O- vs N- linkage via HMBC correlations.[1]Low. Fragmentation often indistinguishable between O- and N- isomers without standards.[1]Low.

-glucuronidase cleaves both; rarely specific to linkage site.[1]
Stereochemistry High. Coupling constants (

) confirm

vs

anomer.[1]
None. Cannot determine anomeric configuration.Medium. Specificity of enzyme (e.g.,

-glucuronidase) implies configuration.[1]
Sample Req. High (

for cryoprobe).[1]
Low (pg to ng range).Low (ng range).
Throughput Low (hours per sample).[1]High (minutes per sample).Medium (incubation time required).

Expert Insight: While LC-MS is superior for pharmacokinetic (PK) screening, it generates "presumptive" structural data.[1] NMR provides "probative" evidence required for the Certificate of Analysis (CoA) of reference standards.

Metabolic Pathway Visualization[1]

The following diagram illustrates the biotransformation of Carisbamate, highlighting the competition between the major O-glucuronidation pathway and alternative metabolic routes.

Carisbamate_Metabolism Parent Carisbamate (RWJ-333369) OGluc (S)-Carisbamate β-D-O-glucuronide (Major Metabolite) Parent->OGluc UGT (Major) Direct O-Glucuronidation NGluc Carisbamate N-glucuronide (Minor/Trace) Parent->NGluc UGT (Minor) N-Glucuronidation Hydrolysis 2-Chloromandelic Acid Parent->Hydrolysis Carbamate Hydrolysis

Figure 1: Metabolic pathway of Carisbamate showing the divergence between O- and N-glucuronidation.[1]

Detailed Experimental Protocol: NMR Characterization

To unambiguously confirm the structure of (S)-Carisbamate β-D-O-glucuronide , follow this self-validating workflow.

A. Sample Preparation[1][3][4][5][6]
  • Solvent: DMSO-

    
     is recommended over Methanol-
    
    
    
    or
    
    
    for structural elucidation because it preserves the exchangeable protons (OH and NH), which provide critical scalar coupling information.[1]
  • Concentration: Minimum 0.5 mg in 600

    
     (for 600 MHz w/ Cryoprobe).
    
  • pH Stability: Glucuronides can be liable to acyl-migration or hydrolysis.[1] Ensure the sample is neutral.

B. Data Acquisition Strategy

Run the following pulse sequences in order:

  • 1H NMR (Proton): To establish stoichiometry and identify the anomeric proton.[1]

  • COSY (Correlation Spectroscopy): To trace the spin system of the ethyl chain and the sugar ring.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): To assign protons to their attached carbons.[1]

  • HMBC (Heteronuclear Multiple Bond Coherence): The Critical Step. To determine the linkage site (Long-range C-H coupling).[1]

C. Key Diagnostic Signals & Interpretation[1]
1. Confirming the Sugar Identity (Glucuronic Acid)[1][3]
  • Anomeric Proton (H-1'): Look for a doublet at

    
     4.3 – 4.9 ppm .[1]
    
  • Stereochemistry (

    
    -anomer):  The coupling constant (
    
    
    
    ) must be 7.0 – 9.0 Hz .[1] This large value indicates a trans-diaxial relationship between H-1' and H-2', confirming the
    
    
    -configuration.[1] (An
    
    
    -anomer would show
    
    
    Hz).[1]
2. Determining the Linkage: The "Smoking Gun"

This is where you distinguish the O-glucuronide from the N-glucuronide.[1]

  • Scenario A: O-Glucuronide (Target)

    • Observation: The benzylic proton (H-2 of the ethyl chain) will show a significant downfield shift (

      
       to 
      
      
      
      ppm) compared to the parent drug due to the glycosylation alpha-effect.[1]
    • HMBC Correlation: You will observe a cross-peak between the Anomeric Proton (H-1') and the Benzylic Carbon (C-2) of the carisbamate backbone.[1]

    • Validation: The carbamate

      
       protons will remain visible (if in DMSO) and relatively unperturbed.[1]
      
  • Scenario B: N-Glucuronide (Alternative)

    • Observation: The benzylic proton shift will remain similar to the parent drug.[1]

    • HMBC Correlation: You would observe a cross-peak between the Anomeric Proton (H-1') and the Carbamate Carbonyl Carbon .[1]

    • Validation: The amide proton signal would be absent or significantly altered (integrated to 1H instead of 2H).

D. Summary Table of Expected Chemical Shifts (DMSO- )
PositionProton (

ppm)
MultiplicityKey Correlations (HMBC)
H-1' (Anomeric) 4.4 - 4.8 d,

Hz
Correlates to Benzylic C (Linkage)
Benzylic H (H-2) 5.0 - 5.5 ddCorrelates to Anomeric C
Carbamate

6.5 - 7.0br sCorrelates to Carbonyl C
Aromatic Protons 7.2 - 7.6m-

Structural Elucidation Workflow

The following decision tree guides the researcher through the logical deduction process.

Structure_Elucidation Start Isolate Metabolite (M+H)+ = 392.07 H_NMR 1H NMR Analysis (DMSO-d6) Start->H_NMR Anomeric Check Anomeric Proton (4.5 ppm) H_NMR->Anomeric Coupling Check Coupling Constant (J1'-2') Anomeric->Coupling BetaConf J = 7-9 Hz (Beta-Configuration) Coupling->BetaConf HMBC_Step Run HMBC Experiment (Linkage Determination) BetaConf->HMBC_Step Decision H-1' Correlation? HMBC_Step->Decision OGluc_Result Correlates to Benzylic Carbon (O-Glucuronide) Decision->OGluc_Result Path A NGluc_Result Correlates to Carbamate Carbonyl (N-Glucuronide) Decision->NGluc_Result Path B

Figure 2: Logic flow for distinguishing O- vs N-glucuronide isomers using NMR.

References

  • Zannikos, P., et al. (2009).[1][4] "Pharmacokinetics of carisbamate (RWJ-333369) in healthy Japanese and Western subjects." Epilepsia.[1][5][4][6] Available at: [Link]

  • Mamidi, S. R., et al. (2007).[1] "The absorption, metabolism, and excretion of the novel neuromodulator RWJ-333369 in humans." Drug Metabolism and Disposition. Available at: [Link]

  • Zhu, X., et al. (2022).[1][7] "Determination of Acyl-, O-, and N- Glucuronide using Chemical Derivatization Coupled with Liquid Chromatography - High Resolution Mass Spectrometry." Drug Metabolism and Disposition. Available at: [Link]

  • PubChem. (2025).[1] "(S)-Carisbamate beta-D-O-glucuronide Compound Summary." National Library of Medicine.[1] Available at: [Link][1]

Sources

A Comparative Guide to the Stability of O- and N-Glucuronide Metabolites of Carisbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the stability profiles of O-glucuronide and N-glucuronide metabolites of the anticonvulsant drug carisbamate. Understanding the relative stability of these metabolites is crucial for accurately characterizing the drug's pharmacokinetic profile, predicting potential drug-drug interactions, and assessing toxicological risks.

Introduction to Carisbamate and its Glucuronide Metabolism

Carisbamate is an alkyl-carbamate compound developed for the treatment of epilepsy.[1] Like many xenobiotics, carisbamate undergoes extensive phase II metabolism to facilitate its excretion from the body. One of the primary metabolic pathways for carisbamate in humans is direct glucuronidation, which accounts for a significant portion of the administered dose.[2] This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, involves the covalent attachment of glucuronic acid to the parent molecule, increasing its water solubility.

Carisbamate possesses both a hydroxyl (-OH) group and a carbamate (-NH-C=O) group, making it susceptible to the formation of two distinct types of glucuronide conjugates:

  • O-glucuronides: Formed via an ether linkage at the hydroxyl group.

  • N-glucuronides: Formed at a nitrogen atom within the carbamate moiety.

The nature of the chemical bond connecting glucuronic acid to the aglycone (carisbamate) dictates the metabolite's chemical and enzymatic stability. These differences have profound implications for the drug's disposition and safety profile.

Metabolic Pathway of Carisbamate Glucuronidation

The formation of O- and N-glucuronides represents two competing metabolic pathways for carisbamate. The specific UGT isoforms involved and the relative abundance of each metabolite can vary between species and individuals, influencing the drug's overall clearance and exposure profile.[3]

Caption: Carisbamate metabolic pathways leading to O- and N-glucuronide formation.

Comparative Stability Analysis

The stability of a glucuronide metabolite is assessed under two primary conditions: chemical (pH-dependent) hydrolysis and enzymatic hydrolysis.

Chemical Stability

The inherent chemical stability of the glucuronide bond is highly dependent on pH. O-glucuronides and N-glucuronides exhibit distinct liabilities under acidic and basic conditions.

  • O-Glucuronides (Ether Linkage): Generally, ether-linked O-glucuronides are stable under neutral and acidic conditions but can be susceptible to hydrolysis under strongly basic (alkaline) conditions.[4][5]

  • N-Glucuronides: The stability of N-glucuronides is more complex. While some can be more stable than O-glucuronides, they are often more labile under acidic conditions.[4][6] This lability, particularly in the acidic environment of urine, has been a concern for some drugs as it can lead to the release of the parent amine, which may be associated with toxicity.[3][6]

Enzymatic Stability

Enzymatic cleavage, primarily mediated by β-glucuronidase enzymes, is a critical factor in the in vivo fate of glucuronide metabolites. These enzymes are abundant in the liver and are also produced by bacteria in the gastrointestinal tract.[3][7]

  • Substrate Preference: Studies have consistently shown that β-glucuronidase enzymes, from both human and bacterial sources (like E. coli), preferentially hydrolyze O-glucuronides over N-glucuronides.[5][6] In some cases, N-glucuronides are shown to be highly resistant to cleavage by these enzymes.[6]

  • Toxicological Implications: The regeneration of the aglycone (parent drug) through enzymatic hydrolysis in the gut can lead to enterohepatic recirculation, prolonging the drug's half-life. More critically, if the aglycone is toxic, its release in specific tissues like the bladder or colon can be a source of local toxicity.[8]

Data Summary

While specific experimental data for carisbamate's metabolites is not publicly available, the table below summarizes the generally accepted stability characteristics for these two classes of glucuronides based on extensive literature.

PropertyO-Glucuronide (Ether-linked)N-Glucuronide (Carbamate-linked)
Chemical Stability Generally stable, but can be labile under strongly basic conditions.[4]Generally more labile under acidic conditions.[4][6]
Enzymatic Stability Readily hydrolyzed by β-glucuronidase.[5][6]Often poorly hydrolyzed or resistant to β-glucuronidase.[6]
Potential for Aglycone Release High, especially via enzymatic hydrolysis in the gut and liver.[3]Lower via enzymatic hydrolysis, but can be significant via chemical hydrolysis in acidic environments (e.g., urine).[6]

Experimental Protocol: In Vitro Glucuronide Stability Assay

To empirically determine and compare the stability of carisbamate's O- and N-glucuronide metabolites, a well-controlled in vitro hydrolysis assay is essential. This protocol serves as a self-validating system by including controls that confirm the activity of the enzyme and the integrity of the analytical method.

Objective: To quantify the rate of hydrolysis of isolated O- and N-glucuronide metabolites of carisbamate under various pH conditions and in the presence of β-glucuronidase.
Materials:
  • Isolated and purified carisbamate O-glucuronide and N-glucuronide standards.

  • Phosphate buffers (e.g., pH 5.5, pH 7.4).

  • Glycine buffer (e.g., pH 9.0).

  • β-glucuronidase enzyme (e.g., from E. coli or bovine liver).

  • Saccharic acid-1,4-lactone (a specific β-glucuronidase inhibitor).[6]

  • Acetonitrile or methanol (for reaction quenching).

  • LC-MS/MS system for analysis.

Experimental Workflow Diagram

Stability_Assay_Workflow cluster_setup Assay Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis start Prepare Metabolite Working Solutions incubate_pH Incubate in Buffers (pH 5.5, 7.4, 9.0) start->incubate_pH incubate_enzyme Incubate with β-glucuronidase (pH 7.0) start->incubate_enzyme incubate_inhibitor Incubate with Enzyme + Inhibitor (Control) start->incubate_inhibitor sample Sample at Time Points (0, 15, 30, 60, 120 min) incubate_pH->sample incubate_enzyme->sample incubate_inhibitor->sample quench Quench Reaction (e.g., Acetonitrile) sample->quench analyze LC-MS/MS Analysis (Quantify Metabolite & Parent) quench->analyze interpret Data Interpretation (Calculate Half-life, t½) analyze->interpret

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-Carisbamate beta-D-O-glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and disposal protocols for (S)-Carisbamate beta-D-O-glucuronide, a primary metabolite of the investigational antiepileptic drug, Carisbamate.[1][2] As drug development professionals, our responsibility extends beyond discovery and analysis to ensuring the safe handling and disposal of all chemical entities, thereby protecting our colleagues and the environment. This document is designed to be a practical, in-depth resource for researchers in any laboratory setting.

Foundational Understanding: The Compound and the Risk

(S)-Carisbamate beta-D-O-glucuronide is the product of Phase II metabolism, where the parent drug, Carisbamate, is conjugated with glucuronic acid to increase its water solubility and facilitate excretion from the body.[3][4] While this process is designed to detoxify and eliminate the compound in vivo, the resulting metabolite must be handled with the same diligence as the active parent compound in a laboratory setting.

Table 1: Key Chemical and Physical Properties

PropertyValueSource
IUPAC Name (2S,3S,4S,5R,6R)-6-[[(1S)-2-(carbamoyloxy)-1-(2-chlorophenyl)ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[10][11]
Molecular Formula C15H18ClNO9[10][12]
Molecular Weight 391.76 g/mol [10][12]
Appearance White to Off-White Solid[12]
Parent Compound (S)-Carisbamate (CAS: 194085-75-1)[5][11]

The Core Directive: Waste Segregation and Management

All waste generated from handling (S)-Carisbamate beta-D-O-glucuronide must be classified and disposed of as hazardous pharmaceutical waste.[13][14] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[13][14] The introduction of such compounds into aquatic ecosystems can have unforeseen consequences, and glucuronide conjugates can be cleaved by bacteria in wastewater, releasing the active drug.[9]

Proper waste management hinges on rigorous segregation to prevent dangerous chemical reactions and to ensure compliant disposal.[15]

DisposalWorkflow cluster_waste_type 1. Identify Waste Type cluster_containers 2. Segregate into Labeled Hazardous Waste Containers cluster_disposal 3. Final Disposal Protocol Start Waste Generated Containing (S)-Carisbamate beta-D-O-glucuronide WasteType Solid, Liquid, or Contaminated Material? Start->WasteType SolidWaste Solid Pharmaceutical Waste (Black Container) - Unused/expired solid - Contaminated weigh boats, tips WasteType->SolidWaste Solid LiquidWaste Liquid Pharmaceutical Waste (Compatible Sealed Carboy) - Experimental solutions - Contaminated solvents WasteType->LiquidWaste Liquid PPEWaste Contaminated PPE & Debris (Labeled Bag/Container) - Gloves, lab coats - Spill cleanup materials WasteType->PPEWaste Contaminated Materials Store Store securely in Satellite Accumulation Area (SAA) SolidWaste->Store LiquidWaste->Store PPEWaste->Store Pickup Request Pickup by EHS / Licensed Vendor Store->Pickup

Caption: Waste Disposal Decision Workflow for (S)-Carisbamate beta-D-O-glucuronide.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and regulatory compliance. The following steps provide a clear methodology for handling waste streams containing (S)-Carisbamate beta-D-O-glucuronide.

Protocol 1: Solid Waste Disposal

This stream includes pure, unused, or expired solid compounds, as well as consumables directly contaminated with the solid.

  • Designate a Waste Container: Use a clearly labeled, sealable container designated for "Solid Pharmaceutical Waste" or "Hazardous Chemical Waste." Many institutions utilize specific black containers for pharmaceutical waste.[14]

  • Transferring Waste: Carefully transfer any unused or waste solid into the designated container using a powder funnel or other appropriate means to minimize dust generation.

  • Contaminated Consumables: All single-use items that have come into direct contact with the solid compound (e.g., weigh boats, pipette tips, contaminated filter paper) must be placed in this same container.[16]

  • Sealing and Labeling: Once the container is full (do not overfill), securely seal it. Ensure the label clearly states "(S)-Carisbamate beta-D-O-glucuronide" and any other required institutional or regulatory hazard information.[15]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials, awaiting pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[14]

Protocol 2: Liquid Waste Disposal

This stream includes any solutions containing the compound, such as stock solutions, experimental aliquots, and contaminated solvents from cleaning glassware.

  • Select a Compatible Container: Use a sealable, leak-proof container approved for liquid hazardous waste, such as a high-density polyethylene (HDPE) carboy.[14] Never use a container that previously held solids for liquid waste, as it may not seal properly.[14]

  • Labeling: Pre-label the container with "Hazardous Liquid Waste," the full chemical name "(S)-Carisbamate beta-D-O-glucuronide," the solvent system (e.g., "in DMSO"), and the approximate concentration.

  • Waste Collection: Pour liquid waste carefully into the container using a funnel. Keep the container closed when not actively adding waste.

  • Segregation: Do not mix this waste stream with other incompatible chemical wastes.[16] If you are unsure about compatibility, use a separate container.

  • Storage and Disposal: When full, securely seal the container and move it to your designated SAA for scheduled EHS pickup.

Protocol 3: Contaminated Personal Protective Equipment (PPE) and Spill Debris

This category includes items that are grossly contaminated.

  • Collection: Place all contaminated PPE (gloves, disposable lab coats, shoe covers) and materials used for decontamination and spill cleanup (absorbent pads, paper towels) into a designated, clearly labeled hazardous waste bag or container.[16][17]

  • Sealing: Securely seal the bag or container to prevent exposure.

  • Disposal: This waste should be disposed of through your institution's hazardous waste program, following the same storage and pickup procedures as other solid waste.[16]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if the material becomes airborne, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting any cleanup, at a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.[8]

  • Contain the Spill:

    • For Solids: Gently cover the spill with absorbent pads or paper towels to prevent dust from becoming airborne. Do not sweep dry powder.

    • For Liquids: Cover the spill with an appropriate absorbent material (e.g., universal chemical absorbent pads or vermiculite), starting from the outside and working inward.

  • Cleanup: Carefully collect all contaminated absorbent materials and any broken glassware with tongs or forceps and place them into a designated hazardous waste container.[18]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as contaminated waste.[16]

  • Post-Cleanup: Remove PPE carefully to avoid cross-contamination and dispose of it as hazardous waste. Thoroughly wash hands and any exposed skin with soap and water.[16]

  • Report: Document the spill and cleanup procedure in your laboratory notebook and report the incident to your supervisor and EHS department as required by institutional policy.

By adhering to these scientifically grounded procedures, you ensure a culture of safety and environmental stewardship, building trust in our collective mission to advance science responsibly.

References

  • University of California, Irvine Environmental Health & Safety. Pharmaceutical Waste Guidelines. [Online] Available at: [Link]

  • PubChem. (S)-Carisbamate beta-D-O-glucuronide. [Online] Available at: [Link]

  • International Finance Corporation. Environmental, Health, and Safety Guidelines for Pharmaceuticals and Biotechnology Manufacturing. [Online] Available at: [Link]

  • Michigan State University Environmental Health & Safety. Pharmaceutical Drug Waste. [Online] Available at: [Link]

  • University of California, Santa Barbara Environmental Health & Safety. Pharmaceutical Waste Guidelines. [Online] Available at: [Link]

  • U.S. Environmental Protection Agency. Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. [Online] Available at: [Link]

  • Bialer, M., & White, H. S. (2010). Carisbamate (RWJ-333369). In: Antiepileptic Drugs. [Online] Available at: [Link]

  • Agilent Technologies. Carbamate Pesticides Standard - Safety Data Sheet. [Online] Available at: [Link]

  • Ono, T., Moshé, S. L., & Galanopoulou, A. S. (2011). Carisbamate acutely suppresses spasms in a rat model of symptomatic infantile spasms. Epilepsia, 52(9), 1678–1684. [Online] Available at: [Link]

  • NSW Health. Organophosphate/Carbamate Exposure - Management. [Online] Available at: [Link]

  • MLI Environmental. Pharmaceutical Hazardous Waste Management Guide. [Online] Available at: [Link]

  • Veeprho. (S)-Carisbamate beta-D-O-Glucuronide | CAS 940279-82-3. [Online] Available at: [Link]

  • Zannikos, P., et al. (2009). Pharmacokinetics of carisbamate (RWJ-333369) in healthy Japanese and Western subjects. Epilepsia, 50(8), 1850-1859. [Online] Available at: [Link]

  • Tompson, D. J., et al. (2012). Effect of Mild and Moderate Hepatic Impairment on the Pharmacokinetics and Safety of Carisbamate. The Journal of Clinical Pharmacology, 52(5), 738-746. [Online] Available at: [Link]

  • Lu, H., & Li, C. (2017). The interplay between glucuronide formation and efflux transport: driving factors and their impact on glucuronide disposition. Critical reviews in toxicology, 47(5), 418–436. [Online] Available at: [Link]

  • Miners, J. O., et al. (2017). Glucuronidation of Drugs and Other Compounds. In: Comprehensive Medicinal Chemistry III. [Online] Available at: [Link]

  • PubChem. Carisbamate. [Online] Available at: [Link]

  • ClinicalTrials.eu. Carisbamate – Application in Therapy and Current Clinical Research. [Online] Available at: [Link]

  • Brewer, S. E., et al. (2022). Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. Science of The Total Environment, 838(Pt 3), 156472. [Online] Available at: [Link]

  • Striano, P., & Belcastro, V. (2021). Figure 1: Chemical structure of some alkyl-carbamates with antiseizure activity. From: Cenobamate: A new drug for focal seizures. [Online] Available at: [Link]bamate_fig1_349280953)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.